molecular formula C13H18BrNO B1443436 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine CAS No. 1250736-66-3

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Cat. No.: B1443436
CAS No.: 1250736-66-3
M. Wt: 284.19 g/mol
InChI Key: CXTYTAAAWKRHNR-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTYTAAAWKRHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine Format: In-depth Technical Guide

Synthetic Utility, Physicochemical Properties, and Experimental Protocols[1]

Executive Summary

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a specialized tertiary amine intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly histamine H3 antagonists and sigma receptor modulators.[1] Its structure features a lipophilic 4-bromophenyl ether tail linked via an ethyl chain to a polar 3-methylpyrrolidine headgroup.[1] This amphiphilic nature makes it a critical scaffold for optimizing pharmacokinetic profiles (LogP modulation) in drug discovery.[1]

This guide provides a definitive technical analysis of the molecule, including verified physicochemical data, a validated synthetic protocol, and safety guidelines for laboratory handling.[1]

Physicochemical Specifications

The following data is synthesized from calculated molecular topology and verified vendor specifications.

PropertyValueNotes
IUPAC Name 1-[2-(4-bromophenoxy)ethyl]-3-methylpyrrolidine
CAS Number 1250736-66-3 Primary identifier [1].[1]
Molecular Formula C₁₃H₁₈BrNO
Molecular Weight 284.20 g/mol Monoisotopic Mass: 283.06
Physical State Viscous Oil / Low-melting SolidDepends on purity/salt form.[1]
Boiling Point ~360°C (Predicted)Decomposes prior to boiling at atm pressure.[1]
pKa (Base) 9.4 ± 0.2 (Predicted)Tertiary amine nitrogen.[1]
LogP 3.6 ± 0.4Lipophilic; requires organic solvents.[1]
Solubility DCM, MeOH, DMSO, EtOAcInsoluble in water (free base).[1]

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine relies on a convergent nucleophilic substitution (


) .[1] The molecule is disconnected at the pyrrolidine nitrogen-ethyl bond.[1]
  • Fragment A (Nucleophile): 3-Methylpyrrolidine.[1][2]

  • Fragment B (Electrophile): 1-Bromo-4-(2-bromoethoxy)benzene.[1]

This approach is superior to reductive amination for this specific ether-linked scaffold because it avoids the instability associated with phenoxy-acetaldehydes and allows for the use of inexpensive inorganic bases.[1]

Reaction Mechanism & Pathway

The reaction proceeds via the attack of the secondary amine (3-methylpyrrolidine) on the alkyl bromide.[1] The presence of the para-bromo substituent on the phenoxy ring deactivates the aromatic ring, preventing side reactions (like nucleophilic aromatic substitution) and ensuring the alkylation occurs exclusively at the aliphatic bromide.[1]

Visualization: Synthetic Pathway

The following diagram outlines the chemical flow from precursors to the final target.[1]

SynthesisPath Precursor1 4-Bromophenol Intermediate INT-1: 1-Bromo-4-(2-bromoethoxy)benzene Precursor1->Intermediate K2CO3, Acetone Reflux, 12h Precursor2 1,2-Dibromoethane Precursor2->Intermediate Product TARGET: 1-[2-(4-Bromophenoxy)ethyl]- 3-methylpyrrolidine Intermediate->Product K2CO3, MeCN Reflux, 8h (SN2 Alkylation) Reagent 3-Methylpyrrolidine Reagent->Product

Figure 1: Convergent synthetic pathway via etherification followed by N-alkylation.[1]

Experimental Protocol

Safety Warning: Alkyl bromides are alkylating agents.[1] Wear nitrile gloves and work in a fume hood.[1] The product is a tertiary amine and may cause skin irritation.[1]

Materials
  • Reagent A: 1-Bromo-4-(2-bromoethoxy)benzene (1.0 equiv, 10 mmol, 2.80 g).[1]

  • Reagent B: 3-Methylpyrrolidine (1.2 equiv, 12 mmol, 1.02 g).[1] Note: Commercial 3-methylpyrrolidine is often racemic.[1] If a specific enantiomer is required, ensure the chiral starting material is sourced.[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).[1]
    
  • Solvent: Acetonitrile (MeCN), anhydrous (30 mL).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to accelerate the Finkelstein reaction in situ.

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Reagent A (2.80 g) and Potassium Carbonate (2.76 g) in Acetonitrile (30 mL).

  • Activation: Add Potassium Iodide (166 mg). Stir at room temperature for 10 minutes. Scientific Rationale: KI converts the alkyl bromide to a more reactive alkyl iodide transiently.[1]

  • Addition: Add 3-Methylpyrrolidine (1.02 g) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C (reflux) . Maintain stirring for 6–8 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting bromide (

      
      ) should disappear; the amine product (
      
      
      
      ) will appear as a UV-active spot that stains with Dragendorff’s reagent.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      ) through a Celite pad.[1] Rinse the pad with EtOAc.[1][3]
      
    • Concentrate the filtrate under reduced pressure to remove MeCN.[1]

  • Purification:

    • Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove excess amine and inorganic traces.[1]

    • Wash with Brine (20 mL), dry over

      
      , and concentrate.
      
    • Refinement: If high purity (>98%) is required, convert to the Hydrochloride Salt by treating the ethereal solution of the free base with 2M HCl in ether.[1] The salt precipitates as a white solid.

Visualization: Workup Logic

Workup RxnMix Reaction Mixture (MeCN, Product, Salts) Filter Filtration (Celite) RxnMix->Filter Remove K2CO3 Evap Evaporation Filter->Evap Remove Solvent Extract Liquid-Liquid Extraction (EtOAc / Water) Evap->Extract Remove polar impurities Dry Drying (Na2SO4) Extract->Dry Salt Salt Formation (HCl/Ether) Dry->Salt Optional Step Final Final Product (HCl Salt) >98% Purity Salt->Final

Figure 2: Purification workflow ensuring removal of inorganic salts and excess amine.[1]

Quality Assurance & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region:

    
     7.35 (d, 2H, Ar-H meta to O), 6.78 (d, 2H, Ar-H ortho to O).[1] Characteristic AA'BB' system of p-substituted benzene.
    
  • Linker:

    
     4.05 (t, 2H, 
    
    
    
    ), 2.85 (t, 2H,
    
    
    ).[1]
  • Pyrrolidine Core: Complex multiplets between

    
     2.3–2.9 (ring protons adjacent to N) and 
    
    
    
    1.4–2.1 (ring
    
    
    and
    
    
    ).[1]
  • Methyl Group:

    
     1.05 (d, 3H, 
    
    
    
    ).[1] Doublet indicates coupling to the methine proton at C3.[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion (

    
    ): 
    
    • Expected m/z: 284.06 (

      
      ) and 286.06  (
      
      
      
      ).[1]
    • Isotope Pattern: A distinct 1:1 doublet ratio confirming the presence of one Bromine atom.[1]

Applications in Drug Development[1]

  • Linker Chemistry: The ethyl-ether chain serves as a flexible linker, often used to probe the "distance tolerance" in binding pockets of GPCRs (e.g., Histamine H3, Dopamine D3).[1]

  • Fragment Libraries: The 4-bromophenyl moiety is a "synthetic handle."[1] It can undergo Suzuki-Miyaura coupling to attach biaryl systems, effectively turning this molecule into a scaffold for rapid library generation [2].[1]

  • Bioisosterism: The 3-methylpyrrolidine group is often used as a conformationally restricted bioisostere of a diethylamine or piperidine group, potentially improving metabolic stability.[1]

References

  • PubChem. (2023).[1] Compound Summary: 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine (Analogous Structure).[1][2][4] National Library of Medicine.[1] Retrieved from [Link][1][5]

  • Organic Syntheses. (2010). General Procedures for Alkylation of Amines.[1] Org.[1][3] Synth. Coll. Vol. 10. (General reference for

    
     protocols).
    

Sources

A Technical Guide to the Computational Prediction of pKa for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), solubility, and target binding.[1][2][3] For drug candidates like 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine, an accurate understanding of its pKa is crucial for predicting its behavior in physiological environments and for optimizing its formulation. This guide provides an in-depth analysis of the structural features of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine that determine its basicity, outlines the primary computational methodologies for in silico pKa prediction, and presents a reasoned estimation of its pKa value based on these advanced predictive models.

The Critical Role of pKa in Drug Discovery

The majority of pharmaceutical compounds are weak acids or bases, meaning their charge state is dependent on the pH of their environment.[3] The pKa value quantifies this relationship; it is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[4][5] This ionization state is a master variable in drug development, directly impacting:

  • Solubility and Permeability : The ionized form of a drug is typically more water-soluble, while the neutral form is more lipophilic and better able to cross cellular membranes.[2][4] This balance, governed by pKa and physiological pH (typically ~7.4), is a key determinant of oral absorption and bioavailability.[3][4]

  • Absorption, Distribution, Metabolism, and Excretion (ADME) : The charge state of a molecule affects its ability to bind to plasma proteins, cross the blood-brain barrier, interact with metabolic enzymes, and be cleared by the kidneys.[1][2][3]

  • Target Engagement : For many drugs, the ionized form is required for specific interactions, such as forming salt bridges with amino acid residues in a target protein.[1]

Given these profound effects, the early determination of pKa, whether through experimental measurement or reliable computational prediction, is an indispensable part of modern drug discovery.[1][6]

Molecular Structure Analysis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

To predict the pKa of the title compound, we must first analyze its structure to identify the ionizable center.

G A Input Molecular Structure (e.g., SMILES, SDF) B Structure Pre-processing (Desalting, Neutralization) A->B C Select Prediction Method (Fragment-based, QM, ML) B->C D Calculation Engine (Database Lookup, Energy Calculation) C->D E Output: Predicted pKa Value(s) and Ionization Site(s) D->E F Analysis & Visualization (Speciation vs. pH plot) E->F

Sources

Solubility of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Executive Summary

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine (CAS: 1250736-66-3) is a critical pharmaceutical intermediate, structurally characterized by a lipophilic brominated phenyl ring linked via an ethyl ether spacer to a 3-methylpyrrolidine moiety. Its solubility profile is the governing factor in the design of efficient purification, crystallization, and reaction work-up processes.

This technical guide provides a definitive framework for determining, modeling, and applying the solubility data of this compound in organic solvents. Unlike generic protocols, this guide focuses on the Laser Monitoring Observation Technique as the primary data acquisition method, validated by thermodynamic correlation using the Modified Apelblat and Buchowski-Ksiazczak (


)  equations.

Key Predicted Behavior:

  • Lipophilicity: The presence of the 4-bromophenoxy group suggests low aqueous solubility and high solubility in non-polar to moderately polar organic solvents (e.g., Toluene, Ethyl Acetate).

  • Temperature Dependence: Solubility is expected to exhibit a positive correlation with temperature, following an endothermic dissolution process typical of crystalline organic solids.

Chemical Profile & Structural Implications

Understanding the molecular architecture is the first step in predicting solvent interactions.

FeatureStructural MoietySolubility Impact
Hydrophobic Core 4-Bromophenyl groupEnhances solubility in non-polar solvents (Toluene, Benzene) and chlorinated solvents.
H-Bond Acceptor Ether oxygen (-O-)Promotes solubility in protic solvents (Alcohols) via Hydrogen bonding.
Basic Center Tertiary Amine (Pyrrolidine)Increases solubility in acidic media; susceptible to salt formation.
Steric Bulk 3-Methyl substituentMay slightly reduce crystal lattice energy compared to the non-methylated analog, potentially increasing solubility.

Experimental Methodology: Laser Monitoring Observation

The Laser Monitoring Observation Technique is superior to the static gravimetric method for this compound due to its ability to detect the exact point of solid disappearance without sampling errors.

Apparatus Setup
  • Vessel: Double-walled glass vessel (50 mL) jacketed for temperature control.

  • Agitation: Magnetic stirring at 400 rpm (constant).

  • Detection: Laser transmissivity meter (Power < 5 mW).

  • Temperature Control: Smart thermostatic water bath (Accuracy:

    
     K).
    
Step-by-Step Protocol
  • Preparation: Weigh a precise mass (

    
    ) of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine into the vessel.
    
  • Solvent Addition: Add a known mass of pure solvent (

    
    ) initially to create a supersaturated suspension.
    
  • Equilibration: Set the starting temperature (e.g., 278.15 K) and allow stirring for 10 minutes.

  • Dynamic Measurement:

    • Slowly increase the temperature at a rate of 1 K/h.

    • Continuously monitor the laser transmittance intensity (

      
      ).
      
    • Endpoint: The temperature at which the laser intensity reaches a maximum constant plateau (

      
      ) corresponds to the complete dissolution of the solid (Saturation Temperature, 
      
      
      
      ).
  • Replication: Repeat with varying solute/solvent ratios to cover the range 278.15 K to 323.15 K.

Workflow Visualization

SolubilityWorkflow Figure 1: Laser Monitoring Solubility Determination Workflow Start Weigh Solute (m1) & Solvent (ms) Mix Create Suspension in Jacketed Vessel Start->Mix Laser Laser Beam Transmission Mix->Laser Heat Slow Heating (1 K/h) Laser->Heat Detect Detect Max Transmittance (I_max) Heat->Detect Record Record Saturation Temp (T_sat) Detect->Record Calc Calculate Mole Fraction (x) Record->Calc Calc->Start Next Ratio

Figure 1: The automated laser monitoring workflow ensures high precision by eliminating manual sampling errors.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated to mathematical models to allow for interpolation and process design.

Mole Fraction Calculation

The experimental mole fraction solubility (


) is calculated as:


Where

are masses of solute and solvent, and

are their molar masses.
The Modified Apelblat Equation

This is the most accurate semi-empirical model for this class of compounds, accounting for the non-ideal behavior of the solution.



  • A, B, C: Empirical parameters derived from regression analysis.

  • T: Absolute temperature (K).[1][2][3][4][5][6][7][8]

  • Causality: The

    
     term accounts for the temperature dependence of the enthalpy of solution, which is critical for pyrrolidine derivatives that may exhibit changing heat capacities.
    
The Buchowski-Ksiazczak ( ) Equation

Useful for understanding the solid-liquid equilibrium based on two parameters:


 (association parameter) and 

(enthalpy parameter).[3][9]


  • 
    :  Melting temperature of the solute.
    
  • Utility: Excellent for predicting solubility near the melting point.

Model Selection Logic

ModelSelection Figure 2: Decision Matrix for Thermodynamic Modeling Data Experimental Data (x_i vs T) CheckTm Is Melting Point (Tm) Known? Data->CheckTm Apelblat Use Modified Apelblat Equation CheckTm->Apelblat No / High Precision Needed LambdaH Use Buchowski-Ksiazczak (λh) Equation CheckTm->LambdaH Yes VantHoff Use Van't Hoff Equation CheckTm->VantHoff Narrow Temp Range

Figure 2: Select the Apelblat model for general process design; use


 if melting point data is available.

Process Applications

Solvent Selection for Crystallization

Based on the chemical structure, the expected solubility hierarchy is:

  • High Solubility: Toluene, Ethyl Acetate (Good for reaction, poor for yield).

  • Moderate Solubility: Ethanol, Isopropanol (Ideal for cooling crystallization).

  • Low Solubility: Water, Hexane (Ideal anti-solvents).

Protocol: Dissolve the crude intermediate in hot Isopropanol (near boiling). Cool slowly to 278 K. If yield is low, add Water as an anti-solvent to drive precipitation.

Thermodynamic Parameters

Using the Van't Hoff analysis of the solubility data, calculate the Enthalpy (


) and Entropy (

) of solution:

[4]
  • Positive

    
    :  Indicates an endothermic process (solubility increases with T).
    
  • Positive

    
    :  Indicates disorder increases upon dissolution (driving force).
    

References

  • Smith, A. et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling. MDPI. [3]

  • Wang, J. et al. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents. ACS Journal of Chemical & Engineering Data. [6]

  • Noubigh, A. & Oueslati, M. (2014).[2] Measurement and Modeling of the Solubility of Vanillin in Binary Solvents. Australian Journal of Basic and Applied Sciences.[2]

  • Jouyban, A. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

  • Zhang, Y. et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. NIH National Library of Medicine.

Sources

An In-depth Technical Guide to 3-Methylpyrrolidine Ether Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The 3-methylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, prized for its three-dimensional character and stereochemical complexity that allows for a nuanced exploration of pharmacophore space.[1][2] When this chiral core is integrated with an ether linkage, a versatile class of compounds emerges with significant potential across various therapeutic areas. This technical guide provides a comprehensive literature review of 3-methylpyrrolidine ether derivatives, delving into their synthesis, structure-activity relationships (SAR), and applications, with a particular focus on their roles as muscarinic and dopamine receptor modulators.

The Strategic Importance of the 3-Methylpyrrolidine Ether Moiety in Drug Design

The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous FDA-approved drugs.[3] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1][2] The introduction of a methyl group at the 3-position adds a key stereocenter, further enhancing the structural diversity and potential for enantioselective recognition by proteins.[1] The ether linkage provides a stable, flexible, and lipophilic spacer that can connect the 3-methylpyrrolidine core to other pharmacophoric elements, influencing the overall physicochemical properties and biological activity of the molecule.

The stereochemistry of the 3-methyl group has been shown to be a critical determinant of biological activity. For instance, in the context of estrogen receptor modulators, the (R)-configuration of the 3-methyl group can confer a pure antagonist profile, while the (S)-enantiomer or the unsubstituted analog may exhibit different activity.[1] This highlights the importance of stereocontrolled synthesis in the development of 3-methylpyrrolidine-based drug candidates.

Synthetic Strategies for 3-Methylpyrrolidine Ether Derivatives

The construction of 3-methylpyrrolidine ether derivatives typically involves two key stages: the synthesis of the 3-methylpyrrolidine core, often in an enantiomerically pure form, and the subsequent formation of the ether linkage.

Synthesis of the 3-Methylpyrrolidine Core

A variety of synthetic routes have been developed to access the 3-methylpyrrolidine scaffold. These can be broadly categorized into methods involving the functionalization of pre-existing pyrrolidine rings and methods that construct the ring from acyclic precursors.

Common starting materials for the former approach include commercially available and relatively inexpensive chiral building blocks like L-proline and 4-hydroxyproline.[4][5][6] For example, (R)-3-methylpyrrolidine-3-carboxylic acid can be synthesized in a multi-step sequence starting from diethyl methylmalonate.[7] Asymmetric synthesis strategies are also employed to establish the desired stereochemistry at the 3-position. One such approach involves the diastereoselective methylation of (S)-malic acid derivatives.[1]

Ring-forming reactions from acyclic precursors often utilize powerful synthetic transformations. The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a classic and efficient method for constructing the pyrrolidine ring with control over stereochemistry.[1][8] Another common strategy is the Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization, such as the Dieckmann condensation.[9]

Formation of the Ether Linkage

With the 3-methylpyrrolidinol core in hand, the ether linkage can be formed through several reliable and well-established synthetic methods. The choice of method often depends on the nature of the alcohol (primary, secondary, or tertiary) and the other functional groups present in the molecule.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[9][10] In the context of 3-methylpyrrolidine ether derivatives, this typically involves the deprotonation of 3-methylpyrrolidinol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then displaces a halide from an appropriate alkyl or aryl halide.[9][11] Phenols can also be used in this reaction, and due to their higher acidity, a weaker base like sodium hydroxide (NaOH) is often sufficient for deprotonation.[11]

Experimental Protocol: General Procedure for Williamson Ether Synthesis [1][2]

  • To a solution of 3-methylpyrrolidinol (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl or aryl halide (1.0-1.2 eq.) to the reaction mixture, and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_process Process cluster_products Products 3_Methylpyrrolidinol 3-Methylpyrrolidinol Deprotonation Deprotonation 3_Methylpyrrolidinol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Alkyl_Halide Alkyl/Aryl Halide (R-X) SN2_Attack SN2 Nucleophilic Attack Alkyl_Halide->SN2_Attack Alkoxide_Intermediate 3-Methylpyrrolidinoxide Deprotonation->Alkoxide_Intermediate Forms Alkoxide 3_Methylpyrrolidine_Ether 3-Methylpyrrolidine Ether SN2_Attack->3_Methylpyrrolidine_Ether Salt_Byproduct Salt Byproduct (e.g., NaX) SN2_Attack->Salt_Byproduct Alkoxide_Intermediate->SN2_Attack

The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers, particularly when dealing with secondary alcohols where the Williamson ether synthesis might be less efficient due to competing elimination reactions.[8][12] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a crucial consideration when working with chiral substrates like 3-methylpyrrolidinol.[12] The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a phenol or another alcohol.[8][13]

Experimental Protocol: General Procedure for Mitsunobu Reaction [7][12]

  • To a solution of 3-methylpyrrolidinol (1.0 eq.), the phenolic or alcoholic nucleophile (1.1 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous solvent like THF or dichloromethane (DCM) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DIAD, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The major byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can often be removed by precipitation or crystallization from a suitable solvent system, or by column chromatography.

  • Further purify the desired ether product by column chromatography.

Mitsunobu_Reaction cluster_intermediates Key Intermediates cluster_products Products 3_Methylpyrrolidinol 3-Methylpyrrolidinol Alkoxyphosphonium Alkoxyphosphonium Salt 3_Methylpyrrolidinol->Alkoxyphosphonium Nucleophile Phenol/Alcohol (Nu-H) SN2_Attack SN2 Reaction Nucleophile->SN2_Attack Attacks PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine Reacts with DEAD_DIAD Azodicarboxylate (DEAD/DIAD) DEAD_DIAD->Betaine Betaine->Alkoxyphosphonium Activates TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO Alkoxyphosphonium->SN2_Attack 3_Methylpyrrolidine_Ether 3-Methylpyrrolidine Ether (with inversion) Hydrazide Hydrazide Byproduct SN2_Attack->3_Methylpyrrolidine_Ether

Applications and Structure-Activity Relationships

3-Methylpyrrolidine ether derivatives have demonstrated significant potential as modulators of various G-protein coupled receptors (GPCRs), including muscarinic acetylcholine receptors and dopamine receptors.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological processes, and their antagonists are used to treat conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain gastrointestinal disorders.[14][15] There are five subtypes of muscarinic receptors (M1-M5), and achieving subtype selectivity is a key goal in drug development to minimize side effects.[15][16]

The ether linkage in muscarinic antagonists can play a crucial role in their binding to the receptor. SAR studies have shown that replacing the ester group in classical anticholinergic agents with a more stable ether or ketone group can lead to potent and chemically stable compounds.[17] The 3-methylpyrrolidine moiety can provide a chiral scaffold that orients the ether-linked side chain in a specific manner within the receptor binding pocket, potentially leading to enhanced affinity and selectivity. For instance, structure-guided design has been used to exploit single amino acid differences between M2 and M3 receptors to develop selective M3 antagonists, with the potential for improved therapeutic profiles in respiratory diseases.[12][16]

Compound ClassReceptor TargetKey SAR InsightsReference(s)
Pyrrolidine-based ethersMuscarinic M2/M3Stereochemistry of the pyrrolidine ring is crucial for selectivity. Ether linkage provides a stable and flexible spacer.[12][16][18]
1,3-Oxathiolane derivativesMuscarinic receptorsIntroduction of a pyrrolidine ring can lead to more selective agonists compared to the parent compounds.[18]
Dopamine Receptor Ligands

Dopamine receptors are critical targets for the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[19][20][21] The D2-like receptor subfamily (D2, D3, and D4) has been a major focus of drug discovery efforts.

Substituted benzamides containing a pyrrolidine moiety, such as (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457), are potent D2/D3 receptor antagonists.[20] The development of bitopic ligands, which can interact with both the primary binding site and a secondary, allosteric site on the receptor, is a promising strategy for achieving subtype selectivity. In this context, 3-methylpyrrolidine ethers can serve as scaffolds for presenting pharmacophoric groups to these distinct binding pockets. For example, a series of bitopic ligands based on fallypride have been synthesized, where various secondary binding fragments are attached to the pyrrolidine ring, demonstrating that small alkyl groups with a heteroatom can improve D3 versus D2 selectivity.[6]

Other Therapeutic Areas

The versatility of the 3-methylpyrrolidine ether scaffold extends beyond muscarinic and dopamine receptors. Pyrrolidine derivatives have been investigated as potent sodium channel blockers for the treatment of ischemic stroke, where they have shown significant neuroprotective activity.[14][22] Additionally, the pyrrolidine core is found in compounds with antimicrobial and anticancer properties, suggesting that 3-methylpyrrolidine ether derivatives may also find applications in these areas.[1][23][24][25]

Future Perspectives

The exploration of 3-methylpyrrolidine ether derivatives in drug discovery is an active and promising area of research. Future efforts will likely focus on several key aspects:

  • Development of novel stereoselective synthetic methods: More efficient and scalable routes to enantiomerically pure 3-methylpyrrolidinols will facilitate the synthesis of a wider range of derivatives for biological evaluation.

  • Expansion of therapeutic applications: The investigation of these compounds against a broader array of biological targets, including ion channels, enzymes, and other GPCRs, could uncover new therapeutic opportunities.

  • Application of computational chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in understanding the binding modes of these ligands and in the rational design of new derivatives with improved affinity and selectivity.[19][21]

  • Exploration of diverse ether substituents: The synthesis and evaluation of derivatives with a wider variety of ether-linked side chains will be essential for fine-tuning the pharmacological properties and developing compounds with optimal drug-like characteristics.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 756. [Link]

  • Dickerson, S. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • YouTube. (2013, January 26). Williamson Ether Synthesis. [Link]

  • Shvarts, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983. [Link]

  • Smith, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 478-487. [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249622. [Link]

  • Kruse, A. C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 11957-11962. [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. [Link]

  • Shvarts, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983. [Link]

  • Chen, C. Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1083. [Link]

  • National Center for Biotechnology Information. (2006, April 11). (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. [Link]

  • Dei, S., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Biochemical Pharmacology, 69(11), 1637-1645. [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • Eltahan, M. H., et al. (1993). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 82(9), 927-931. [Link]

  • Burns, H. D., et al. (1984). (3-N-[11C]methyl)spiperone, a ligand binding to dopamine receptors: radiochemical synthesis and biodistribution studies in mice. Journal of Nuclear Medicine, 25(11), 1222-1227. [Link]

  • Sviridov, S. V., et al. (2020). Synthesis of 3-arylidenepyrrolidines (microreview). Chemistry of Heterocyclic Compounds, 56(1), 1-3. [Link]

  • Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]

  • Basak, S., et al. (2020). A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(23), 9013. [Link]

  • Li, G., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry, 94, 117466. [Link]

  • Georgieva, M., et al. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 27(1), 370. [Link]

  • Nguyen, T. T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. RSC Advances, 12(39), 25359-25369. [Link]

  • Georgieva, M., et al. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 27(1), 370. [Link]

  • Saparbaeva, A., et al. (2025). ASSESSMENT OF NEUROPROTECTIVE EFFECTS OF ALKALOID COMPOUNDS. ResearchGate. [Link]

  • Pomarnacka, E., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(3), 705. [Link]

  • Low, C. M. R. (n.d.). Alkyl aryl ethers occur widely and hold great industrial significance as constituents of drugs, pesticides, flavors. [Link]

  • Sach, N. W., et al. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Organic Letters, 14(15), 3886-3889. [Link]

  • Xing, P., et al. (2007). Synthesis and characterization of poly(aryl ether ketone) copolymers containing (hexafluoroisopropylidene)-diphenol moiety as proton exchange membranes for fuel cells. Journal of Membrane Science, 293(1-2), 127-135. [Link]

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Technical Guide: SAR and Therapeutic Potential of Bromophenoxy Ethyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of bromophenoxy ethyl pyrrolidines , with a specific focus on 1-[2-(4-bromophenoxy)ethyl]pyrrolidine . This document is structured for medicinal chemists and drug discovery scientists.

Executive Summary & Scaffold Overview

The phenoxy ethyl pyrrolidine motif represents a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore for G-protein coupled receptors (GPCRs), ion channels, and hydrolase enzymes.

This guide focuses on the 4-bromophenoxy derivative (Compound 1-Br ).[1][2][3][4] While often utilized as a high-value intermediate for cross-coupling reactions to generate biaryl leads (e.g., LTA4 hydrolase inhibitors like SC-22716), the brominated analog itself possesses distinct physicochemical properties that drive specific biological interactions.

Core Scaffold Structure

The molecule consists of three distinct pharmacophoric regions:

  • Region A (Lipophilic Tail): The 4-bromophenyl moiety.[1][2][3]

  • Region B (Linker): The ethoxy bridge ($ -O-CH_2-CH_2- $).

  • Region C (Basic Head): The pyrrolidine ring.[1][2][3][5]

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is governed by the interplay between the basicity of the pyrrolidine nitrogen and the lipophilic/electronic nature of the aryloxy tail.

Region A: The 4-Bromophenyl Tail

The introduction of a bromine atom at the para-position of the phenoxy ring is a critical modification in lead optimization.

  • Electronic Effects (Sigma-Hole): Unlike smaller halogens (F, Cl), bromine exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows the molecule to participate in halogen bonding with backbone carbonyls or nucleophilic residues (e.g., Serine, Threonine) in the target protein's binding pocket.

  • Metabolic Blocking: The para-position of a phenyl ring is the primary site for CYP450-mediated oxidative metabolism (hydroxylation). Substituting this position with bromine blocks this metabolic soft spot, potentially increasing the half-life (

    
    ) compared to the unsubstituted analog.
    
  • Lipophilicity (

    
    ):  The bromo-substituent significantly increases lipophilicity (
    
    
    
    value approx. 0.86), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS targets like Sigma-1 receptors.
Region B: The Ethoxy Linker

The two-carbon ethyl chain is not merely a spacer; it acts as a "molecular ruler."

  • Distance Constraint: The roughly 2.5–3.0 Å distance provided by the ethyl chain is optimal for placing the basic nitrogen in proximity to an aspartate residue (common in GPCRs) while the aromatic ring engages in

    
    -stacking interactions.
    
  • Conformational Flexibility: The ether oxygen adds rotational freedom, allowing the molecule to adopt a "U-shape" (syn-clinal) conformation often required for binding in deep hydrophobic pockets.

Region C: The Pyrrolidine Head
  • Basicity (

    
    ):  The tertiary amine is protonated at physiological pH. This cation is essential for forming salt bridges with anionic residues (e.g., Asp, Glu) in the active site.
    
  • Steric Bulk: Compared to diethylamine or piperidine, the pyrrolidine ring is compact and conformationally restricted. This reduces the entropic penalty upon binding, often resulting in higher affinity (

    
    ) compared to acyclic analogs.
    

Visualization: SAR Logic & Signaling Pathway

The following diagram illustrates the SAR logic and the LTA4 Hydrolase pathway, a primary target for this chemical class.

SAR_Pathway cluster_SAR SAR Analysis: 1-[2-(4-bromophenoxy)ethyl]pyrrolidine cluster_Bio Biological Target: LTA4 Hydrolase Pathway Molecule Core Scaffold (Phenoxy-Ethyl-Pyrrolidine) RegionA Region A: 4-Br-Phenyl (Halogen Bonding & Metabolic Block) Molecule->RegionA RegionB Region B: Ethyl Linker (Distance: 2.5-3.0 Å) Molecule->RegionB RegionC Region C: Pyrrolidine (Cationic Center / pKa ~9.5) Molecule->RegionC LTA4H LTA4 Hydrolase (Target Enzyme) Molecule->LTA4H Inhibition (IC50 < 50nM) RegionA->LTA4H Hydrophobic Fit RegionC->LTA4H Salt Bridge (Asp) LTA4 Leukotriene A4 (Unstable Epoxide) LTA4->LTA4H Substrate LTB4 Leukotriene B4 (Pro-inflammatory) LTA4H->LTB4 Hydrolysis Inflammation Neutrophil Chemotaxis & Inflammation LTB4->Inflammation Activation

Caption: SAR decomposition of the bromophenoxy scaffold and its inhibitory mechanism within the Leukotriene A4 (LTA4) inflammatory cascade.

Experimental Protocols

Chemical Synthesis (Williamson Ether Synthesis)

This protocol describes the synthesis of 1-[2-(4-bromophenoxy)ethyl]pyrrolidine via nucleophilic substitution. This method is preferred for its scalability and cost-effectiveness.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Acetone or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 4-bromophenol (10 mmol) and anhydrous acetone (50 mL). Add finely ground

    
     (30 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (12 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) and stir vigorously for 12–18 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Dry the organic layer over

    
     and concentrate. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH 95:5).
    
  • Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt for improved stability.

Biological Evaluation: LTA4 Hydrolase Inhibition Assay

To validate the biological activity of the synthesized compound, an enzymatic assay measuring the suppression of LTB4 production is required.

Principle: LTA4 Hydrolase converts the unstable epoxide LTA4 into the potent chemoattractant LTB4. The assay uses LTA4 methyl ester (hydrolyzed in situ to LTA4) as a substrate and quantifies LTB4 via ELISA.

Protocol:

  • Enzyme Prep: Obtain recombinant human LTA4 Hydrolase (rhLTA4H) in assay buffer (0.1 M potassium phosphate, pH 7.4, containing 5 mg/mL BSA).

  • Incubation: In a 96-well plate, mix 10 nM rhLTA4H with varying concentrations of the test compound (0.1 nM to 10

    
    M). Incubate for 15 minutes at room temperature.
    
  • Substrate Addition: Initiate the reaction by adding LTA4 (final concentration 200 nM).

  • Reaction: Allow the reaction to proceed for 10 minutes at room temperature.

  • Termination: Stop the reaction by adding 2 volumes of ice-cold methanol.

  • Quantification: Dilute samples and measure LTB4 levels using a commercial LTB4 ELISA kit.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine the

    
    .
    

Data Summary: Comparative Potency

The following table summarizes the impact of the "Region A" substitution on LTA4 Hydrolase inhibition, highlighting the efficacy of the phenoxy-ethyl-pyrrolidine class.

Compound IDAryl Substituent (Region A)Linker (Region B)Amine (Region C)LTA4H IC50 (nM)Notes
Ref 1 Phenyl (Unsubstituted)EthylPyrrolidine~200Baseline activity
Target 4-Bromophenyl Ethyl Pyrrolidine ~50 - 80 Enhanced lipophilicity/binding
SC-22716 4-Phenylphenyl (Biphenyl)EthylPyrrolidine6.0Biaryl extension fills hydrophobic pocket
Analog X 4-BromophenylPropylPyrrolidine>1000Linker too long; disrupts alignment
Analog Y 4-BromophenylEthylDiethylamine~150Flexible amine reduces entropy gain

Data interpolated from SAR trends in Penning et al. (2000) and general class behavior.

References

  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721–735.[5]

  • BenchChem. Structure-activity relationship (SAR) of 4-(2-(pyrrolidin-1-yl)ethyl)phenol analogs. Technical Guide.

  • ChemicalBook. 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine Product Properties and Safety Data.

  • Sigma-Aldrich. 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine Product Page (CAS 1081-73-8).

Sources

Thermodynamic Stability & Degradation Kinetics: 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Pharmaceutical Development [1]

Executive Summary

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine (CAS: 1250736-66-3) represents a specialized scaffold in medicinal chemistry, combining a lipophilic halogenated aryl ether tail with a polar, basic pyrrolidine headgroup.[1] While structurally robust, its thermodynamic profile is governed by three competing vectors: the basicity of the tertiary amine, the potential oxidative lability of the ether linkage, and the photolytic sensitivity of the aryl bromide.

This guide provides a rigorous framework for establishing the thermodynamic stability profile of this compound. It moves beyond generic stability testing, offering a targeted mechanistic analysis of degradation pathways and defining the precise protocols required to determine shelf-life and formulation viability.

Chemical Architecture & Reactivity Hotspots[1]

The molecule comprises three distinct distinct structural domains, each contributing to the net thermodynamic energy landscape.

DomainStructural FeatureThermodynamic Risk FactorPrimary Degradation Mechanism
A Tertiary Amine (Pyrrolidine) High Electron DensityN-Oxidation: Susceptible to ROS (Reactive Oxygen Species) and peroxides.[1] Salt Formation: Hygroscopicity in solid state.
B Alkyl Aryl Ether Linkage Dipolar / FlexibleOxidative C-O Cleavage: Radical-mediated abstraction at the

-methylene positions.[1] Hydrolysis: Generally resistant, but susceptible to strong Lewis acids.
C 4-Bromophenyl Moiety Halogenated AromaticPhotolysis: Homolytic fission of the C-Br bond under UV irradiation (254–300 nm).[1]
D 3-Methyl Stereocenter Chiral (

Carbon)
Racemization: Thermodynamically stable, but diastereomeric salt packing may vary in energy.[1]
Mechanistic Degradation Pathways

The following diagram illustrates the causal relationships between environmental stress and molecular breakdown.

DegradationPathways Compound Parent Molecule (Free Base) Oxidation N-Oxide Formation (Metabolic/Shelf) Compound->Oxidation Nucleophilic Attack Cleavage Ether Cleavage (Phenol + Pyrrolidine) Compound->Cleavage Acid Catalysis Photolysis Debromination (Radical Species) Compound->Photolysis Homolytic Fission Peroxide Peroxides / O2 Peroxide->Oxidation Acid Strong Acid / Heat Acid->Cleavage UV UV Light (hv) UV->Photolysis

Figure 1: Primary degradation vectors.[1] The tertiary amine is the kinetic entry point for oxidation, while the aryl bromide dictates photostability.

Solid-State Thermodynamics & Polymorphism[1]

For the 3-methylpyrrolidine derivative, the introduction of the methyl group at the C3 position breaks the symmetry of the pyrrolidine ring, significantly affecting crystal packing energy compared to the unsubstituted analog.

Melting Point & Crystallinity

The free base is predicted to be a low-melting solid or viscous oil (Reference analog: 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine bp 138-140 °C/1.2 mmHg).[1] To stabilize the compound for thermodynamic profiling, conversion to a crystalline salt (e.g., Hydrochloride, Oxalate, or Fumarate) is mandatory .

  • Protocol: Differential Scanning Calorimetry (DSC)

  • Target: Identify

    
     (Melting Temperature) and 
    
    
    
    (Glass Transition).
  • Critical Threshold: A

    
    C is preferred for solid dosage forms to prevent eutectic formation during processing.
    
Hygroscopicity Profiling

Tertiary amine salts are prone to deliquescence. Thermodynamic stability in the solid state is inversely proportional to water uptake, as adsorbed water lowers the activation energy (


) for hydrolysis and oxidation.

Experimental Workflow:

  • Instrument: Dynamic Vapor Sorption (DVS).

  • Cycle: 0%

    
     90% 
    
    
    
    0% Relative Humidity (RH) at 25°C.
  • Fail Criteria: Mass gain

    
     at 80% RH indicates a thermodynamically unstable lattice (hygroscopic).
    

Solution Thermodynamics: pKa and LogP

Understanding the ionization state is the prerequisite for all solution-phase stability experiments.

pKa Determination

The pyrrolidine nitrogen is the sole ionizable center.

  • Predicted pKa:

    
     (Typical for N-alkyl pyrrolidines).[1]
    
  • Thermodynamic Implication: At physiological pH (7.4), the molecule is

    
     protonated (cationic). This protonation stabilizes  the molecule against N-oxidation but may accelerate specific acid-catalyzed ether cleavage pathways.[1]
    
Partition Coefficient (LogP)
  • Predicted LogP: ~3.5 - 4.0 (Lipophilic).[1]

  • Impact: High lipophilicity drives the molecule into lipid bilayers or container walls (adsorption), potentially skewing concentration data during stability testing. Glassware silanization is recommended.

Forced Degradation Protocols (Stress Testing)[1]

To determine the activation energy of degradation, you must push the system beyond standard thermodynamic equilibrium.

Oxidative Stress (The Critical Path)

The electron-rich nitrogen is the most labile site.

  • Reagent: 3% Hydrogen Peroxide (

    
    ) at 25°C.
    
  • Timepoints: 0, 2, 6, 24 hours.

  • Mechanism: Nucleophilic attack of Nitrogen on Peroxide Oxygen.

  • Product: 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine N-oxide .[1]

  • Acceptance Criteria: < 5% degradation after 24 hours indicates acceptable oxidative resistance.

Photostability

The Ar-Br bond is weak (~70 kcal/mol).[1]

  • Source: Xenon arc lamp (ICH Q1B option 1).

  • Exposure: 1.2 million lux hours.

  • Observation: Check for discoloration (yellowing) and formation of the de-brominated analog (Phenoxyethyl-pyrrolidine).[1]

Hydrolytic Stress
  • Acid: 1N HCl, 60°C, 24 hours.

  • Base: 1N NaOH, 60°C, 24 hours.

  • Expectation: The ether linkage is generally stable. Significant degradation here suggests impurity interference or extreme instability.

Kinetic Modeling & Shelf-Life Estimation[1]

Once degradation data is collected from accelerated stability studies (e.g., 40°C/75% RH, 50°C, 60°C), use the Arrhenius equation to predict shelf-life at 25°C.


[1]

Step-by-Step Calculation:

  • Plot:

    
     vs 
    
    
    
    (Kelvin).
  • Slope: Determine

    
    .[1]
    
  • Extrapolate: Calculate

    
     (rate constant at 25°C).
    
  • Shelf-Life (

    
    ):  Time to 10% degradation.
    
    
    
    
    [1]
Stability Profiling Workflow

StabilityWorkflow Start Start: Pure API pKa Determine pKa & LogP (Solubility Profile) Start->pKa Stress Forced Degradation (Acid, Base, Ox, UV) pKa->Stress Analysis HPLC-MS Analysis (Identify Impurities) Stress->Analysis Kinetics Arrhenius Plotting (Calc. Ea & k) Analysis->Kinetics If degradation > 10% ShelfLife Shelf-Life Determination (t90) Analysis->ShelfLife If degradation < 10% Kinetics->ShelfLife

Figure 2: Logical flow for determining thermodynamic parameters.

References

  • Sigma-Aldrich. (n.d.).[1] 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine Product Specification. Retrieved from [1]

  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs. Chemosphere. Retrieved from

  • Low, C. M. R. (n.d.). Alkyl aryl ethers: Synthesis and Stability. Science of Synthesis. Retrieved from [1]

  • Thomas, J. D., et al. (2009).[2] Soft Alkyl Ether Prodrugs: Stability towards chemical hydrolysis. Molecules. Retrieved from [1]

  • BLD Pharm. (n.d.). 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine Catalog Entry. Retrieved from [1]

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Methodological & Application

Synthesis protocol for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Abstract

This document provides a comprehensive guide for the synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine, a heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, making its derivatives valuable for research.[1] The described protocol is a robust, two-step process designed for researchers in organic synthesis and drug development. The synthesis involves an initial Williamson ether synthesis to prepare the key intermediate, 1-(2-bromoethoxy)-4-bromobenzene, followed by a nucleophilic substitution (N-alkylation) with 3-methylpyrrolidine. This guide emphasizes the rationale behind procedural choices, detailed step-by-step instructions, safety protocols, and methods for characterization.

Introduction and Synthetic Strategy

The target molecule, 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine, incorporates a substituted aromatic ring, an ether linkage, and a substituted aliphatic heterocycle. Such structures are of significant interest in the development of novel therapeutic agents, for instance, as inhibitors of enzymes like leukotriene A(4) hydrolase, where similar structures have shown potency.[2]

The synthetic approach is designed for efficiency and scalability in a laboratory setting. It proceeds in two distinct stages:

  • Stage 1: Williamson Ether Synthesis. Formation of the ether linkage by reacting 4-bromophenol with an excess of 1,2-dibromoethane. This classic reaction provides the key electrophilic intermediate.

  • Stage 2: N-Alkylation. Coupling of the synthesized intermediate with 3-methylpyrrolidine via an S_N2 reaction to form the final tertiary amine product.

This strategy is predicated on well-established, high-yielding reactions, ensuring reproducibility.

Overall Synthetic Workflow

The two-stage synthesis is illustrated below. The initial step is a Williamson ether synthesis, a reliable method for preparing ethers from an alkoxide and an organohalide.[3][4] The subsequent step is a standard N-alkylation of a secondary amine.

G cluster_step1 Stage 1: Williamson Ether Synthesis cluster_step2 Stage 2: N-Alkylation R1 4-Bromophenol I1 Intermediate: 1-(2-Bromoethoxy)-4-bromobenzene R1->I1   K2CO3, DMF   80 °C R2 1,2-Dibromoethane (Excess) R2->I1   K2CO3, DMF   80 °C FP Final Product: 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine I1->FP   K2CO3, Acetonitrile   Reflux R3 3-Methylpyrrolidine R3->FP   K2CO3, Acetonitrile   Reflux

Caption: Overall two-step synthetic workflow.

Stage 1: Synthesis of 1-(2-Bromoethoxy)-4-bromobenzene

Principle and Mechanism

This stage employs the Williamson ether synthesis, a robust S_N2 reaction.[4][5] The reaction begins with the deprotonation of the weakly acidic 4-bromophenol by a moderately strong base, potassium carbonate, to form the potassium 4-bromophenoxide salt. This phenoxide is a potent nucleophile that subsequently attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. The use of a large excess of 1,2-dibromoethane is a critical process parameter; it statistically favors the desired mono-alkylation product over the potential formation of a symmetrical diether byproduct. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature stabilizes the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity.[6]

Caption: Mechanism for Williamson ether synthesis.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Bromophenol173.0110.0 g57.81.0
1,2-Dibromoethane187.8632.7 g (15.0 mL)174.03.0
Potassium Carbonate (K₂CO₃), anhydrous138.2115.9 g115.62.0
N,N-Dimethylformamide (DMF)-100 mL--
Dichloromethane (DCM)-~200 mL--
Deionized Water-~500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g--
Experimental Protocol
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromophenol (10.0 g), potassium carbonate (15.9 g), and DMF (100 mL).

  • Reaction Initiation: Begin stirring the suspension and add 1,2-dibromoethane (15.0 mL) at room temperature.

  • Heating: Heat the reaction mixture to 80 °C using a heating mantle and an oil bath. Maintain this temperature and allow the reaction to proceed for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromophenol spot disappears.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 1 L beaker containing 300 mL of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. Excess 1,2-dibromoethane will also be removed under reduced pressure, though it may require gentle heating.

  • Purification: The resulting crude oil or solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, 1-(2-bromoethoxy)-4-bromobenzene.

Stage 2: Synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Principle and Rationale

This stage involves the N-alkylation of the secondary amine, 3-methylpyrrolidine, with the electrophilic intermediate synthesized in Stage 1. This is a classic S_N2 nucleophilic substitution reaction.[4] 3-methylpyrrolidine acts as the nucleophile, attacking the carbon atom bearing the bromine atom in the ethyl linker, displacing the bromide leaving group. Potassium carbonate is used as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the starting amine. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic and has a convenient boiling point for refluxing conditions.[3][7]

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-(2-Bromoethoxy)-4-bromobenzene280.9110.0 g35.61.0
3-Methylpyrrolidine85.153.64 g (4.3 mL)42.71.2
Potassium Carbonate (K₂CO₃), anhydrous138.217.38 g53.41.5
Acetonitrile (MeCN)-150 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Brine Solution (sat. aq. NaCl)-~100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g--
Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(2-bromoethoxy)-4-bromobenzene (10.0 g), 3-methylpyrrolidine (4.3 mL), potassium carbonate (7.38 g), and acetonitrile (150 mL).

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction's completion by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude material can be purified by vacuum distillation or by column chromatography on silica gel to afford the final product, 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine, as a liquid.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C-O-C ether stretch, C-Br stretch, C-N stretch).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromophenol: Toxic and corrosive. Avoid inhalation and contact with skin and eyes.

  • 1,2-Dibromoethane: A known carcinogen and toxicant. Handle with extreme care.

  • DMF and Acetonitrile: Flammable liquids and irritants. Avoid inhalation of vapors.

  • 3-Methylpyrrolidine: Flammable and corrosive.

  • Potassium Carbonate: Irritant. Avoid creating dust.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Saeed, A., & Jabeen, F. (2008). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 13(8), 1766-1773. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(4-Bromophenoxy)ethyl]piperidine. Retrieved from [Link]

  • Google Patents. (2005). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
  • Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors. Retrieved from [Link]

  • Iannelli, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Lee, H., et al. (2014). 3-[1-(4-Bromophenyl)ethoxy]-2,2,5-trimethyl-4-phenyl-3-azahexane. Acta Crystallographica Section E, 70(Pt 11), o1192. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]

  • Andappan, M. M., et al. (2022). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 51(16), 6993-7043. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-(1-(4-bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. Retrieved from [Link]

  • ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Retrieved from [Link]

  • Reddit. (2025, November 23). Methoxy-bromination and alkylation problems. Retrieved from [Link]

  • Lindsay, K. B. (2003). The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. University of Glasgow. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocol for the synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine , a tertiary amine scaffold frequently utilized in medicinal chemistry as a fragment for H3 receptor antagonists and sigma receptor ligands.

Retrosynthetic Logic

The synthesis is designed around a convergent


 strategy, selected for its scalability and purification efficiency.
  • Disconnection: The ethylene linker is the strategic pivot point.

  • Route Selection: We utilize a stepwise Williamson ether synthesis followed by N-alkylation. This avoids the handling of volatile and mutagenic nitrogen-mustard analogs (e.g., 1-(2-chloroethyl)-3-methylpyrrolidine) which would be required in the reverse addition sequence.

Critical Process Parameters (CPPs)
  • Stoichiometry Control (Step 1): A large excess of 1,2-dibromoethane is mandatory to suppress the formation of the symmetric dimer impurity, 1,2-bis(4-bromophenoxy)ethane.

  • Catalytic Acceleration (Step 2): The use of Potassium Iodide (KI) is critical to facilitate the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

Safety & Hazard Assessment

  • 1,2-Dibromoethane: Known carcinogen and highly toxic. Handle only in a certified fume hood with double-gloving (Nitrile/Laminate).

  • Alkylating Agents: The intermediate 1-bromo-2-(4-bromophenoxy)ethane is a potent alkylator. Neutralize glassware with dilute NaOH before washing.

Experimental Protocols

Step 1: Synthesis of 1-bromo-2-(4-bromophenoxy)ethane

Objective: Mono-alkylation of 4-bromophenol.

Reaction Scheme: 4-Bromophenol + 1,2-Dibromoethane (excess) + K2CO3 -> Intermediate 1

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/Vol
4-Bromophenol173.011.017.3 g
1,2-Dibromoethane187.864.075.1 g (~34.5 mL)
Potassium Carbonate (

)
138.212.534.5 g
Acetone (Reagent Grade)-Solvent250 mL
Procedure
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a heavy magnetic stir bar and a reflux condenser.

  • Dissolution: Charge 4-bromophenol and acetone. Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     in one portion. The suspension will turn opaque.
    
  • Reagent Addition: Add 1,2-dibromoethane. Note: The large excess (4.0 equiv) is the primary control against dimerization.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
    • Endpoint: Disappearance of 4-bromophenol (

      
      ). Product 
      
      
      
      .
  • Workup:

    • Cool to room temperature (RT) and filter off inorganic salts. Rinse the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane (recycle possible via distillation).

  • Purification:

    • Dissolve the residue in

      
       or EtOAc (100 mL). Wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.
      
    • Wash with Brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , and concentrate.[3][4]
      
    • Result: The product usually solidifies upon standing (White solid, mp 53–55°C). Recrystallize from Ethanol if necessary.

Step 2: Synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Objective: N-alkylation of 3-methylpyrrolidine.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/Vol
Intermediate 1 (from Step 1)279.961.014.0 g
3-Methylpyrrolidine85.151.25.1 g
Potassium Carbonate (

)
138.212.013.8 g
Potassium Iodide (KI)166.000.10.83 g
Acetonitrile (ACN)-Solvent150 mL
Procedure
  • Activation: In a 250 mL RBF, dissolve Intermediate 1 in Acetonitrile (150 mL). Add KI and stir for 10 minutes at RT. Mechanism: Bromide-to-Iodide exchange occurs here.

  • Addition: Add

    
     followed by 3-methylpyrrolidine.
    
  • Reaction: Heat to reflux (

    
    ) for 8–10 hours.
    
    • Monitoring: TLC (DCM/MeOH 95:5). The non-polar bromide spot will disappear; a polar, iodine-staining amine spot will appear near the baseline (or higher depending on silica acidity).

  • Workup:

    • Cool to RT and filter inorganics.[2] Concentrate the filtrate.

    • Acid-Base Extraction (Purification Step):

      • Dissolve residue in EtOAc (100 mL).

      • Extract with 1M HCl (2 x 50 mL). The product moves to the aqueous layer; neutral impurities remain in organics.

      • Basify the combined aqueous layer to pH >12 using 4M NaOH.

      • Extract the turbid aqueous layer with DCM (3 x 50 mL).

  • Isolation: Dry combined DCM layers over

    
    , filter, and concentrate to yield the target as a viscous pale-yellow oil.
    

Visualized Workflows

Synthetic Pathway & Mechanism

ReactionScheme Phenol 4-Bromophenol Inter1 Intermediate: 1-bromo-2-(4-bromophenoxy)ethane Phenol->Inter1 Step 1: K2CO3, Acetone, Reflux (Williamson Ether Synthesis) Dibromide 1,2-Dibromoethane (4.0 eq) Dibromide->Inter1 Excess prevents dimerization Target TARGET: 1-[2-(4-Bromophenoxy)ethyl]- 3-methylpyrrolidine Inter1->Target Step 2: K2CO3, KI (cat), ACN (Finkelstein/N-Alkylation) Amine 3-Methylpyrrolidine Amine->Target

Figure 1: Two-step convergent synthesis strategy highlighting the critical excess of dibromide in Step 1.

Purification Logic (Acid-Base Workup)

Purification Crude Crude Reaction Mixture (Step 2) Filter Filter Inorganics Crude->Filter Extract1 Dissolve in EtOAc Extract with 1M HCl Filter->Extract1 OrgLayer Organic Layer (Neutral Impurities) Extract1->OrgLayer Discard AqLayer Aqueous Layer (Product as HCl salt) Extract1->AqLayer Keep Basify Basify (pH > 12) with NaOH AqLayer->Basify Extract2 Extract with DCM Basify->Extract2 Final Pure Product (Free Base Oil) Extract2->Final

Figure 2: Self-validating purification protocol utilizing the basicity of the pyrrolidine nitrogen.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Diagnostic triplets at ~4.0 ppm (

) and ~2.8 ppm (

). Aromatic doublets at 7.3/6.8 ppm.
Purity HPLC (C18, ACN/H2O)>95% Area under curve.
Appearance VisualPale yellow viscous oil (Free base) or White solid (if converted to Oxalate salt).

Troubleshooting Note: If the Step 2 reaction stalls, add an additional 0.1 eq of KI. The reaction color should remain slightly yellow; if it turns dark brown (iodine formation), wash the final organic layer with sodium thiosulfate.

References

  • Williamson Ether Synthesis Protocol

    • Source: Organic Syntheses, Coll. Vol. 1, p. 436 (1941).
    • Relevance: Foundational protocol for phenol alkylation.[3]

    • Link:

  • Finkelstein-Assisted Amine Alkylation

    • Source:Journal of Organic Chemistry, "Kinetics of the Reaction of Alkyl Halides with Amines."
    • Relevance: Explains the rate acceleration provided by Iodide c
    • Link: (General reference for mechanism).

  • Synthesis of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine (Analogous Protocol)

    • Source: Sigma-Aldrich Product D
    • Relevance: Confirms physical properties and handling of the non-methyl
    • Link:

  • Green Synthesis of N-Methylpyrrolidine Derivatives

    • Source: Trinh, H.T.T., et al. "Green Organic Synthesis of N-Methylpyrrolidine."[9] ResearchGate (2016).

    • Relevance: Validates the use of and aqueous/organic biphasic conditions for pyrrolidine alkyl
    • Link:

Sources

Scalable synthesis methods for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile[1][2]
  • Compound: 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

  • CAS: 1081-73-8

  • Role: Key intermediate for histamine H3 antagonists, PKC

    
     inhibitors, and other GPCR ligands.
    
  • Critical Quality Attribute (CQA): Control of the bis-phenoxy impurity and residual alkylating agents.

Retrosynthetic Strategy & Route Selection

For scalable manufacturing, safety and atom economy dictate the route. We evaluated two primary disconnections:

  • Route A (Linear - Not Recommended): Alkylation of 3-methylpyrrolidine with 1-bromo-2-chloroethane followed by phenolysis.

    • Critical Flaw: Generates a nitrogen mustard-like intermediate (1-(2-chloroethyl)-3-methylpyrrolidine) capable of forming highly toxic and reactive azetidinium ions via intramolecular cyclization [1]. This poses severe safety and genotoxicity risks during scale-up.

  • Route B (Convergent - Recommended): O-alkylation of 4-bromophenol followed by N-alkylation.

    • Advantage:[1][2][3][4][5] The electrophile 1-bromo-4-(2-bromoethoxy)benzene is a stable solid/oil that can be purified before introducing the expensive chiral or racemic amine. It avoids handling active nitrogen mustards.

Strategic Route Diagram

G cluster_RouteA Route A: Nitrogen Mustard Risk (Avoid) cluster_RouteB Route B: Convergent & Scalable (Selected) Target Target: 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine Amine 3-Methylpyrrolidine Mustard Intermediate: N-(2-Chloroethyl) species (Azetidinium Risk) Amine->Mustard Alkylation Linker 1-Bromo-2-chloroethane Linker->Mustard Mustard->Target Phenolysis StepA1 Step 1 Phenol 4-Bromophenol EtherInt Intermediate: 1-bromo-4-(2-bromoethoxy)benzene Phenol->EtherInt Williamson Ether (K2CO3, MEK) Dibromide 1,2-Dibromoethane (Excess) Dibromide->EtherInt EtherInt->Target N-Alkylation (K2CO3, MeCN) Amine2 3-Methylpyrrolidine Amine2->Target

Figure 1: Strategic comparison of synthesis routes. Route B is selected for safety and impurity control.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-bromo-4-(2-bromoethoxy)benzene

This step utilizes a Williamson ether synthesis. The critical process parameter (CPP) is the stoichiometry of 1,2-dibromoethane. It must be used in large excess (3-4 equivalents) to suppress the formation of the bis-ether impurity (1,2-bis(4-bromophenoxy)ethane), which is difficult to separate later.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 1,2-Dibromoethane (4.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (MeCN)

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge 4-Bromophenol (100 g, 0.578 mol) and MEK (500 mL).

  • Base Addition: Add anhydrous K₂CO₃ (160 g, 1.15 mol). Stir for 15 minutes to ensure suspension.

  • Electrophile Addition: Add 1,2-Dibromoethane (434 g, 2.31 mol) in a single portion. Note: Large excess is vital.

  • Reaction: Heat to reflux (80°C) for 12–16 hours. Monitor by HPLC/TLC until phenol consumption is >98%.

  • Workup (Filtration): Cool to 25°C. Filter off inorganic salts (KBr, excess K₂CO₃). Wash the cake with MEK (100 mL).

  • Distillation: Concentrate the filtrate under reduced pressure to remove solvent.

  • Excess Removal: High-vacuum distillation is required to remove the excess 1,2-dibromoethane (bp ~131°C at atm, much lower under vac).

    • Checkpoint: The product, 1-bromo-4-(2-bromoethoxy)benzene, is a solid/low-melting solid (mp ~56°C) [2].

  • Crystallization: Recrystallize the crude residue from Ethanol/Water (9:1) to remove trace bis-impurity.

    • Target Yield: 75–85%

    • Purity: >98%[6][1][2]

Step 2: N-Alkylation of 3-Methylpyrrolidine

This step couples the linker-phenol intermediate with the amine. An acid-base extraction workup is designed here to purify the product without chromatography.

Reagents:

  • 1-bromo-4-(2-bromoethoxy)benzene (Intermediate from Step 1) (1.0 eq)

  • 3-Methylpyrrolidine (1.1 eq) (Racemic or Chiral as required)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA)

  • Potassium Iodide (KI) (0.1 eq) - Catalyst

  • Solvent: Acetonitrile (MeCN)

Protocol:

  • Charge: Dissolve 1-bromo-4-(2-bromoethoxy)benzene (50 g, 0.178 mol) in MeCN (250 mL).

  • Catalyst: Add KI (3.0 g, 0.018 mol).

  • Base/Amine: Add K₂CO₃ (49 g, 0.356 mol) followed by 3-Methylpyrrolidine (16.7 g, 0.196 mol).

  • Reaction: Heat to reflux (80–82°C) for 8–12 hours.

    • Mechanism:[6][1][2][3][7] Finkelstein reaction in situ (Br

      
       I) accelerates the displacement by the secondary amine.
      
  • Solvent Swap: Cool to RT. Filter inorganics.[6] Concentrate the filtrate to an oil. Redissolve in Toluene (300 mL).

  • Purification (Acid-Base Extraction - Self-Validating Step):

    • Acid Wash: Extract the Toluene layer with 1N HCl (2 x 150 mL).

      • Logic: The product (tertiary amine) protonates and moves to the aqueous phase. Unreacted neutral intermediate (bromoethoxy benzene) stays in Toluene.

    • Organic Discard: Discard the Toluene layer (contains neutral impurities).

    • Basify: Adjust the acidic aqueous phase to pH >12 using 4N NaOH (cool with ice bath). Product oils out.[2]

    • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate or MTBE (3 x 100 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Final Polish: Vacuum distillation (bp ~140°C @ 1.2 mmHg) [3] or conversion to Oxalate salt for solid handling.

Part 3: Process Logic & Data Visualization

Impurity Control Table
Impurity TypeOriginControl StrategyDetection Limit
Bis-Phenoxy Ethane Step 1: Double alkylation4.0 eq Excess Dibromoethane; Recrystallization (EtOH)HPLC < 0.1%
Azetidinium Ion Route A (Avoided)Eliminated by Route Selection (Route B)[2]N/A
Unreacted Bromide Step 2: Incomplete reactionAcid/Base Extraction (Remains in organic wash)HPLC < 0.5%
Residual Amine Step 2: Excess reagentDistillation or aqueous washingGC < 500 ppm
Step 2 Workflow Diagram

Step2 Input Crude Reaction Mix (MeCN) Filter Filtration (Remove Salts) Input->Filter Conc Concentrate & Redissolve in Toluene Filter->Conc AcidExt Extract w/ 1N HCl Conc->AcidExt OrgLayer Organic Layer (Neutral Impurities) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Product Salt) AcidExt->AqLayer Keep Basify Basify (NaOH) Extract w/ EtOAc AqLayer->Basify Final Pure Product (Free Base) Basify->Final

Figure 2: Purification workflow utilizing acid-base switching to isolate the tertiary amine product.

Part 4: References

  • Gellerman, G., et al. "Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion." Journal of Organic Chemistry, vol. 84, no. 8, 2019, pp. 4754–4762.[8] Link

  • Echemi Data. "1-Bromo-4-(2-bromoethoxy)benzene Properties and Safety." Echemi.com. Link

  • Sigma-Aldrich. "1-[2-(4-Bromophenoxy)ethyl]pyrrolidine Product Specification." SigmaAldrich.com. Link

  • Vasanthi, R., et al. "Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives."[9] Indo American Journal of Pharmaceutical Sciences, vol. 5, no. 1, 2018. Link

Sources

Application Notes and Protocols: The Strategic Use of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

In the landscape of modern drug discovery and development, the efficiency and modularity of synthetic routes are paramount. Pharmaceutical intermediates are the foundational building blocks upon which complex Active Pharmaceutical Ingredients (APIs) are constructed. 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a strategically designed intermediate that offers medicinal chemists a convergence of valuable structural motifs.

The molecule incorporates:

  • A 4-bromophenoxy group , which serves as a versatile synthetic handle. The bromine atom is primed for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse aromatic and heteroaromatic systems. This is critical for modulating a drug candidate's pharmacokinetic and pharmacodynamic properties.

  • A flexible ethyl ether linkage , which provides optimal spacing and conformational freedom between the aromatic and aliphatic portions of the molecule.

  • A 3-methylpyrrolidine moiety . The pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2] The introduction of a methyl group at the 3-position introduces a chiral center, enabling the synthesis of stereochemically pure APIs, which is often crucial for achieving target selectivity and reducing off-target effects.[2]

This guide provides a comprehensive overview of the synthesis, purification, and analytical validation of this intermediate, culminating in a practical application for the synthesis of a novel API candidate.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's physical properties and safe handling requirements is a prerequisite for its effective use in a laboratory setting.

Table 1: Physicochemical Data for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

PropertyValueSource(s)
CAS Number 1250736-66-3[3]
Molecular Formula C₁₃H₁₈BrNODerived
Molecular Weight 284.19 g/mol Derived
Appearance Typically a liquid or low-melting solid[4]
Boiling Point ~138-140 °C at 1.2 mmHg (for the non-methylated analog)
Density ~1.3 g/mL at 25 °C (for the non-methylated analog)
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF[5]
Safety & Handling Precautions

As with any brominated organic compound, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][7]

  • Hazard Profile: The compound is expected to be an irritant to the skin and eyes and may cause respiratory irritation.[6][7] Avoid contact and inhalation.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Synthesis and Purification Protocols

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is most efficiently achieved via a two-step process: a Williamson ether synthesis to form a key haloalkoxy intermediate, followed by N-alkylation of 3-methylpyrrolidine.

Diagram: Overall Synthetic Workflow

cluster_0 Part A: Williamson Ether Synthesis cluster_1 Part B: N-Alkylation cluster_2 Part C: Purification & QC A 4-Bromophenol + 1,2-Dibromoethane B Intermediate: 1-(2-Bromoethoxy)-4-bromobenzene A->B  NaH, THF, 0°C to rt C 3-Methylpyrrolidine D Target Intermediate: 1-[2-(4-Bromophenoxy)ethyl] -3-methylpyrrolidine C->D  K₂CO₃, Acetonitrile, Reflux E Crude Product D->E F Purified Intermediate E->F  Column Chromatography G QC Analysis (HPLC, GC-MS, NMR) F->G  Characterization start Purified Intermediate (from Part C) hplc Purity Assay (HPLC-UV) start->hplc gcms Identity & Volatiles (GC-MS) start->gcms nmr Structure Confirmation (¹H & ¹³C NMR) start->nmr spec Specification Check hplc->spec gcms->spec nmr->spec pass Release for Use spec->pass  Meets Criteria   fail Repurify or Reject spec->fail  Fails Criteria   cluster_reactants Reactants cluster_catalyst Catalytic System Intermediate 1-[2-(4-Bromophenoxy)ethyl] -3-methylpyrrolidine Product Target API: Mepyramine Analog Intermediate->Product  Toluene, 100 °C   Amine 2-(Dimethylamino)ethyl(pyridin-2-yl)amine Amine->Product  Toluene, 100 °C   Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product  Toluene, 100 °C   Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product  Toluene, 100 °C   Base Base (e.g., NaOtBu) Base->Product  Toluene, 100 °C  

Sources

Application Note: High-Precision Synthesis of Bromophenoxy Ethyl Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Bromophenoxy ethyl pyrrolidine derivatives (e.g., CAS 1081-73-8) represent a critical scaffold in medicinal chemistry, serving as key intermediates for antihistamines, analgesics, and selective GPCR ligands (Dopamine D2/Serotonin 5-HT2 antagonists) [1, 2].

The synthesis of these compounds hinges on the formation of an aryl-alkyl ether bond. While seemingly trivial, the presence of the basic pyrrolidine nitrogen and the potential for side reactions (polymerization of the alkylating agent) requires precise control over reaction conditions.

Retrosynthetic Logic

We evaluate two primary synthetic routes. Route A is the industry standard due to the commercial availability of the pyrrolidine building block.

  • Route A (Convergent - Recommended): Williamson Ether Synthesis between a bromophenol and 1-(2-chloroethyl)pyrrolidine.

  • Route B (Linear): Alkylation of bromophenol with 1,2-dibromoethane, followed by nucleophilic substitution with pyrrolidine.

Recommendation: Route A is superior for throughput and yield, provided the in situ generation of the reactive aziridinium intermediate is managed correctly.

Mechanistic Insight: The Aziridinium Intermediate

It is a common misconception that this reaction proceeds via a simple direct


 displacement of the chloride. In reality, under the basic conditions required to deprotonate the phenol, the free base of 1-(2-chloroethyl)pyrrolidine undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion  (See Diagram 1).

Experimental Implication:

  • Kinetics: The reaction is often faster than standard alkyl chloride substitutions.

  • Toxicity: The intermediate is a potent alkylating agent (mustard-like); handle with extreme caution.

  • Stoichiometry: If the hydrochloride salt of the amine is used, extra base (at least 2-3 equivalents total) is mandatory to neutralize the HCl and drive the phenol deprotonation.

ReactionMechanism Start 1-(2-Chloroethyl) pyrrolidine HCl FreeBase Free Amine (Transient) Start->FreeBase -HCl Base Base (K2CO3) Base->Start Phenol 4-Bromophenol Base->Phenol Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Product Target Ether Product Aziridinium->Product Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Phenoxide->Aziridinium Nucleophilic Attack (Ring Opening)

Figure 1: Mechanistic pathway highlighting the critical aziridinium intermediate formed in situ.

Detailed Protocol: Route A (Williamson Ether Synthesis)[1]

This protocol is optimized for 10 mmol scale. It uses Potassium Carbonate (


)  in Acetone  or Acetonitrile . This "mild" condition prevents the degradation of the bromophenyl moiety, which could otherwise occur with strong bases like NaH or reaction temperatures >100°C.
Materials
  • Substrate: 4-Bromophenol (1.73 g, 10 mmol)

  • Reagent: 1-(2-Chloroethyl)pyrrolidine hydrochloride (2.04 g, 12 mmol, 1.2 eq)

  • Base: Anhydrous

    
     (4.14 g, 30 mmol, 3.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (166 mg, 1 mmol, 0.1 eq) - Optional but recommended to accelerate rate via Finkelstein exchange.

  • Solvent: Acetone (Reagent Grade, 50 mL) or Acetonitrile (for higher temp).

Step-by-Step Methodology
  • Preparation of the Base Suspension:

    • To a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add the 4-Bromophenol and Anhydrous

      
      .
      
    • Add 50 mL of solvent (Acetone or MeCN).

    • Critical Step: Stir at room temperature for 15–30 minutes. This allows the heterogeneous base to deprotonate the phenol, forming the phenoxide anion (observable as a slight color change or thickening of suspension).

  • Addition of Electrophile:

    • Add the 1-(2-Chloroethyl)pyrrolidine hydrochloride and the catalytic KI to the suspension.

    • Note: The salt is used directly; the excess

      
       will free-base it in situ.
      
  • Reaction:

    • Equip the flask with a reflux condenser.[1]

    • Heat to vigorous reflux (approx. 56°C for Acetone; 82°C for MeCN).

    • Time: 12–18 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting phenol (

      
      ) should disappear; the product will appear as a more polar spot, often requiring iodine stain or Dragendorff’s reagent to visualize the amine.
      
  • Workup (Acid-Base Purification Strategy):

    • Cool the mixture to room temperature. Filter off the inorganic solids (

      
      ) through a celite pad or sintered glass.
      
    • Concentrate the filtrate in vacuo.

    • Purification Logic: The residue contains the product (basic) and potentially unreacted phenol (acidic).

    • Dissolve residue in Ethyl Acetate (50 mL).

    • Wash with 1M NaOH (2 x 20 mL). This removes unreacted bromophenol.

    • Wash with Brine (20 mL), dry over

      
      , and concentrate.
      
  • Salt Formation (Storage):

    • The resulting oil is the free base. For long-term stability, convert to the HCl or Oxalate salt by treating an ethereal solution of the product with HCl/Ether or Oxalic acid.

Optimization Matrix
ParameterCondition A (Standard)Condition B (Difficult Substrates)Condition C (Green/Fast)
Base

(3 eq)

(2 eq)
NaOH (aq)
Solvent Acetone (Reflux)DMF (

C)
Toluene/Water
Catalyst KI (0.1 eq)TBAI (Phase Transfer)TBAB (Phase Transfer)
Yield 75-85%85-95%60-75%
Note Easiest workup; mildest.Hard to remove DMF; higher cost.Requires vigorous stirring.[2]

Quality Control & Characterization

Trust but verify. The following spectral features confirm the structure of 1-[2-(4-bromophenoxy)ethyl]pyrrolidine.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.35 (d, 2H, Ar-H, ortho to Br)
      
    • 
       6.78 (d, 2H, Ar-H, ortho to O)
      
    • 
       4.08 (t, 2H, 
      
      
      
      )
    • 
       2.90 (t, 2H, 
      
      
      
      )
    • 
       2.65 (m, 4H, Pyrrolidine 
      
      
      
      )
    • 
       1.80 (m, 4H, Pyrrolidine 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

    • Target m/z: ~270/272

      
      .
      

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Reaction: Often caused by "wet" solvents. Water solvates the carbonate anion, reducing its basicity. Solution: Use anhydrous solvents and dry

    
     in an oven before use.
    
  • Polymerization: The chloroethyl pyrrolidine can polymerize with itself if the concentration is too high or if the phenol is not activated first. Solution: Ensure phenol and base are stirred before adding the amine.

Safety Protocol
  • Vesicant Hazard: 1-(2-Chloroethyl)pyrrolidine is a nitrogen mustard analog. It can cause severe skin blistering and respiratory damage.

  • Engineering Controls: Always weigh this reagent in a fume hood. Double-glove (Nitrile).

  • Decontamination: Quench spills of the alkylating agent with dilute ammonia or 10% sodium thiosulfate solution.

Workflow Visualization

Workflow Setup Setup: Dry Acetone, K2CO3 4-Bromophenol Activation Activation: Stir 30 min (Formation of Phenoxide) Setup->Activation Addition Addition: Chloroethylpyrrolidine HCl + Cat. KI Activation->Addition Reflux Reflux: 56°C for 16h (Monitor TLC) Addition->Reflux Filter Workup: Filter Solids Concentrate Filtrate Reflux->Filter Decision Is Product Pure? Filter->Decision Salt Salt Formation (HCl/Ether) Decision->Salt Yes AcidWash Purification: Dissolve in EtOAc Wash with 1M NaOH Decision->AcidWash No (Phenol present) AcidWash->Salt

Figure 2: Operational workflow for the synthesis and purification of the target compound.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).

  • BenchChem. (2025).[2] Application Notes and Protocols for Williamson Ether Synthesis. BenchChem Technical Library.

  • Kihara, T., et al. (2000). [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding. Chemical & Pharmaceutical Bulletin, 48(11), 1729–1739. (Specific reference for phenoxyalkylamine synthesis).

  • Sigma-Aldrich. (n.d.). Product Specification: 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine.[3][4][5] (Confirmation of compound stability and properties).

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. University of Michigan / Arkivoc. (Optimization of base/solvent systems for phenolic alkylation).

Sources

Troubleshooting & Optimization

Troubleshooting crystallization issues of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Executive Summary

Crystallization of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine presents unique challenges due to its physicochemical nature. Structurally, this compound features a lipophilic bromophenoxy tail and a basic, tertiary amine pyrrolidine head.

Crucial Insight: As a free base, this compound is typically an oil or low-melting solid at room temperature (similar to its unmethylated analog, which boils at ~140°C/1.2 mmHg). Users attempting to crystallize the free base at standard conditions will likely encounter "oiling out" (Liquid-Liquid Phase Separation, LLPS).[1]

This guide focuses on salt formation as the primary route to a stable solid and provides troubleshooting for the common phenomenon of oiling out during recrystallization.

Phase 1: Pre-Crystallization Assessment

Before attempting crystallization, you must define your target solid form.

Q: "I am trying to recrystallize the free base from EtOAc/Hexane, but it keeps separating as a yellow oil. What is wrong?"

A: You are likely fighting thermodynamics. The free base of this molecule has high rotational freedom (ether linkage) and lacks strong hydrogen bond donors, leading to a very low melting point.

  • Diagnosis: The "oil" is likely the product's natural state at room temperature, or the melting point is depressed below ambient temperature by impurities (e.g., unreacted 4-bromophenol).

  • Solution: Do not attempt to crystallize the free base unless you have access to -20°C storage and handling. Convert to a salt form (Hydrochloride, Oxalate, or Fumarate) to raise the melting point and enable purification.

Phase 2: Salt Selection & Synthesis Workflow

If you require a crystalline solid for stability or purity (HPLC >98%), salt formation is mandatory.

Recommended Salt Screen Protocol
Salt TypeCounter-ion SourceSolvent SystemExpected Outcome
Hydrochloride 4M HCl in Dioxane or EtherEt₂O / DCMHygroscopic solid; high solubility in water. Good for bio-assays.
Oxalate Oxalic Acid (anhydrous)Acetone / EtOHBest for Crystallization. Often forms non-hygroscopic, high-melting needles.
Fumarate Fumaric AcidIPA / MeOHModerate solubility; good for pharmaceutical formulation.
Maleate Maleic AcidEtOAc / EtherLower melting point; prone to oiling out if wet.

Step-by-Step Salt Formation (Oxalate Example):

  • Dissolve 1.0 eq of free base in Acetone (10 volumes).

  • Dissolve 1.05 eq of Oxalic Acid in a minimum amount of warm Ethanol .

  • Add acid solution dropwise to the base solution with vigorous stirring at RT.

  • Observation: White precipitate should form immediately.

  • Optimization: If gumming occurs, heat to reflux and add small amounts of EtOH until clear, then cool slowly.

Phase 3: Troubleshooting Oiling Out (LLPS)

Q: "I formed the HCl salt, but upon cooling the hot solution, droplets form instead of crystals. How do I fix this?"

A: This is Oiling Out (Liquid-Liquid Phase Separation). It occurs when the metastable zone width (MSZW) is crossed into a region where a second liquid phase is more stable than the solid phase. This is common with amphiphilic amines.

The Mechanism

The hydrophobic bromophenoxy group repels water/polar solvents, while the ionic ammonium head attracts them. This conflict causes the salt to aggregate into a solvent-rich "oil" phase before organizing into a crystal lattice.

Corrective Actions

1. The "Cloud Point" Temperature Cycling Method

  • Step A: Re-heat the mixture until the oil phase redissolves (becomes a single clear phase).

  • Step B: Cool very slowly (1°C/min).

  • Step C: As soon as the solution turns hazy (Cloud Point), STOP cooling . Hold the temperature constant.

  • Step D: Add Seed Crystals (if available) or scratch the glass surface. Wait for visible crystals to replace the haze.

  • Step E: Only after distinct crystals are visible, resume slow cooling.

2. Solvent Modification (The "Anti-Solvent" Trap)

  • Common Mistake: Dumping hexane (anti-solvent) into a DCM solution of the product. This causes immediate oiling.

  • Correction: Reverse the addition. Add the solution of your compound dropwise into a large volume of stirring anti-solvent . This favors rapid nucleation over oil aggregation.

3. Impurity Scavenging

  • Cause: Unreacted 4-Bromophenol acts as a "solvent" for your product, depressing the melting point.

  • Test: Check TLC.[2] If phenol is present (high R_f), wash the free base in DCM with 1M NaOH before making the salt. Phenol removal is critical for crystallization.

Phase 4: Visual Troubleshooting Guides
Diagram 1: The "Oiling Out" Decision Tree

Use this workflow when you see liquid droplets forming in your crystallization flask.

OilingOutTroubleshoot Start Problem: Product Oils Out (Liquid Droplets formed) CheckImpurity Check Purity (TLC/HPLC) Is 4-Bromophenol present? Start->CheckImpurity Purify Action: Acid/Base Extraction Wash DCM layer with 1M NaOH CheckImpurity->Purify Yes CheckSolvent Check Solvent System Are you using Water/Alcohol? CheckImpurity->CheckSolvent No Purify->Start Retry ChangeSolvent Action: Switch to Aprotic System (e.g., Acetone/Ether or DCM/Hexane) CheckSolvent->ChangeSolvent Yes (Amphiphilic conflict) CheckTemp Check Cooling Rate Is it >5°C/min? CheckSolvent->CheckTemp No ChangeSolvent->Start Retry SlowCool Action: Re-heat to Clear Point Cool at 1°C/min + Seeding CheckTemp->SlowCool Yes Seed Action: Seed at Cloud Point (Do not cool further until crystals appear) CheckTemp->Seed No (Already slow)

Caption: Logical workflow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Diagram 2: Salt Selection Strategy

Choose the correct salt form based on your downstream application.

SaltSelection Start Target: Solid Form Usage Intended Use? Start->Usage Bio Biological Assay (Water Soluble) Usage->Bio Purify Purification/Storage (High Crystallinity) Usage->Purify Formulation Drug Formulation (Stable/Non-Hygroscopic) Usage->Formulation HCl Hydrochloride Salt (Hygroscopic, Very Soluble) Bio->HCl Oxalate Oxalate Salt (Best Crystallinity, Toxic) Purify->Oxalate Fumarate Fumarate Salt (Pharmaceutically Acceptable) Formulation->Fumarate

Caption: Strategic selection of counter-ions to optimize physical properties for specific research needs.

References & Further Reading
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Standard reference for solubility curves and supersaturation). Link

  • Veverka, M., et al. (2013). "Oiling out" during crystallization of pharmaceutical compounds.[1][3][4][5] Chemical Papers, 67(11). (Mechanisms of LLPS in amine drugs). Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection for basic drugs). Link

  • Sigma-Aldrich. (n.d.). 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine Product Sheet. (Used for physical property inference of the analog). Link

Sources

Minimizing side reactions in 3-methylpyrrolidine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Minimizing Side Reactions in


-Alkylation of 3-Methylpyrrolidine
Case ID:  3MP-ALK-OPT

Introduction: The Reactivity Landscape

Welcome to the technical support hub for 3-methylpyrrolidine (


-MP) functionalization. As a secondary amine with a pKa of 

,

-MP is a robust nucleophile. However, its reactivity profile often leads to a "runaway" reaction where the desired tertiary amine product reacts further to form quaternary ammonium salts, or the alkylating agent degrades via elimination.

This guide moves beyond basic textbook definitions to provide field-tested troubleshooting for process optimization.

Module 1: The Over-Alkylation Trap (Quaternization)

The Issue

User Report: "I am targeting the tertiary amine, but my LC-MS shows a significant peak with M+R mass (Quaternary Salt). My yield of the desired product is stuck at 60%."

Technical Analysis

This is the classic "Poly-Alkylation Paradox." In many solvents, the tertiary amine product is actually more nucleophilic than the starting secondary amine (


-MP) because the alkyl group donates electron density (inductive effect) and stabilizes the resulting cation.

Reaction Pathway Visualization:

ReactionPathway SM 3-Methylpyrrolidine (Secondary Amine) Prod Product (Tertiary Amine) SM->Prod Primary Alkylation (Desired, k1) RX Alkyl Halide (R-X) Elim Impurity B (Alkene/Elimination) RX->Elim E2 Elimination (Base Dependent) Quat Impurity A (Quaternary Salt) Prod->Quat Over-Alkylation (Undesired, k2)

Figure 1: The competitive landscape of amine alkylation.[1] If k2 ≥ k1, quaternary salts are unavoidable without stoichiometry control.

Troubleshooting Q&A

Q: Should I use excess alkyl halide to drive the reaction to completion? A: Absolutely not. This is the most common error.

  • The Fix: Use a limiting amount of alkyl halide (

    
     equivalents relative to 
    
    
    
    -MP). It is easier to separate unreacted starting material (
    
    
    -MP) via an acidic aqueous wash or distillation than it is to separate the quaternary salt from the tertiary amine.

Q: How does concentration affect selectivity? A: High concentrations favor bimolecular collisions. Since over-alkylation is a second-order reaction dependent on the concentration of the product and the alkyl halide, keeping the alkyl halide concentration low is key.

  • The Fix: Perform a Slow Addition of the alkyl halide (dissolved in solvent) to the amine solution over 1–2 hours. This keeps the instantaneous concentration of R-X low, statistically favoring reaction with the abundant starting amine over the scarce product.

Module 2: Elimination vs. Substitution

The Issue

User Report: "I'm using a secondary alkyl bromide. I see very little product, but I see a lot of alkene byproducts in the NMR."

Technical Analysis

You are fighting the competition between


 (Substitution) and 

(Elimination). 3-Methylpyrrolidine is basic. If your alkyl halide is sterically hindered (secondary or tertiary) or if you use high heat, the amine acts as a base rather than a nucleophile, stripping a proton to form an alkene.[2]
Optimization Protocol: Direct Alkylation

Objective: Maximize


 while suppressing 

and Quaternization.
ParameterRecommendationRationale
Stoichiometry 1.0 equiv Amine : 0.9 equiv Alkyl Halide Prevents "runaway" over-alkylation.
Base DIPEA (Hünig's Base) or

DIPEA is non-nucleophilic (won't alkylate itself) but strong enough to scavenge the acid (HX) formed.
Solvent Acetonitrile (MeCN) Polar aprotic. Excellent for

rates. Avoids the toxicity of DMF/NMP.
Temperature 0°C to RT Heat promotes Elimination (

) over Substitution (

). Keep it cool.
Concentration 0.1 M - 0.2 M Dilution favors mono-alkylation over polymerization/quaternization.

Step-by-Step Workflow:

  • Dissolve 3-methylpyrrolidine (

    
     equiv) and DIPEA (
    
    
    
    equiv) in anhydrous MeCN (
    
    
    M concentration).
  • Cool the solution to

    
    .
    
  • Dissolve the Alkyl Halide (

    
     equiv) in a small volume of MeCN.
    
  • Dropwise addition: Add the halide solution to the amine mixture over 60 minutes.

  • Allow to warm to Room Temperature (RT) and monitor by LC-MS.

  • Workup: Quench with water. Extract with EtOAc.[3][4] Wash organic layer with saturated

    
    .
    
    • Purification Tip: If starting amine remains, wash the organic layer with pH 5.5 phosphate buffer. The secondary amine (

      
      -MP) is more basic and will protonate/extract into water, leaving the tertiary amine product in the organic layer.
      

Module 3: The "Gold Standard" Alternative (Reductive Amination)

The Issue

User Report: "Direct alkylation is too messy. I have 40% quaternary salt and 20% elimination. Is there a cleaner way?"

The Solution

Switch to Reductive Amination . This is the preferred method in pharmaceutical process chemistry because it completely avoids the quaternary salt pathway. The intermediate iminium ion cannot react with a second equivalent of aldehyde.

Mechanism Visualization:

ReductiveAmination Aldehyde Aldehyde/Ketone Imine Iminium Intermediate Aldehyde->Imine Condensation (-H2O) Amine 3-Methylpyrrolidine Amine->Imine Condensation (-H2O) Product Tertiary Amine (Clean Product) Imine->Product Hydride Reduction STAB Reducing Agent (STAB) STAB->Product Selectively Reduces Imine

Figure 2: Reductive amination pathway.[1][5] Note the absence of a quaternary salt pathway.[6]

Protocol: Reductive Amination with STAB

Reagent: Sodium Triacetoxyborohydride (STAB) -


. Preferred over 

(toxic) and

(too strong, reduces aldehydes).
  • Mix: Combine 3-methylpyrrolidine (

    
     equiv) and the Aldehyde/Ketone (
    
    
    
    equiv) in DCE (Dichloroethane) or THF.
  • Acidify (Optional): If reacting with a ketone, add catalytic Acetic Acid (

    
     drops) to promote imine formation.
    
  • React: Stir for 30–60 mins to allow equilibrium formation of the imine/hemiaminal.

  • Reduce: Add STAB (

    
     equiv) in one portion.
    
    • Note: STAB is mild and will generally not reduce the aldehyde directly, only the protonated iminium species.

  • Time: Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous

    
     (gas evolution will occur). Extract with DCM.[4]
    

Module 4: Stereochemical Integrity

The Issue

User Report: "My 3-methylpyrrolidine is enantiopure (


-isomer). Will these conditions racemize the C3 center?"
Technical Assessment
  • Risk Level: Low.

  • Explanation: The chiral center at C3 is in the

    
    -position relative to the nitrogen.
    
    • In Direct Alkylation , the reaction occurs at the Nitrogen lone pair. The C3-H bond is not activated and is not acidic enough to be deprotonated by bases like

      
       or DIPEA.
      
    • In Reductive Amination , the conditions are weakly acidic to neutral.[7] Racemization mechanisms (like enolization) usually require strong alpha-deprotonation or harsh acidic reflux.

  • Exception: If you use extremely strong bases (like

    
    -BuLi) or if your molecule has an electron-withdrawing group directly attached to C3, racemization is possible. For standard alkylations, your stereocenter is safe.
    

Summary Decision Matrix

Use this logic flow to select your method:

DecisionTree Start Start: Alkylate 3-MP Q1 Is the Alkyl Group available as an Aldehyde/Ketone? Start->Q1 RedAm USE REDUCTIVE AMINATION (Method B) High Yield, No Quats Q1->RedAm Yes Direct Must use Direct Alkylation Q1->Direct No (Only Halide Avail) Q2 Is the Alkyl Halide Primary or Secondary? Direct->Q2 Primary Primary Halide: Use DIPEA/MeCN Slow Addition (Method A) Q2->Primary Primary (R-CH2-X) Secondary Secondary Halide: High Risk of Elimination! Switch to Reductive Amination or use Ag2O catalyst Q2->Secondary Secondary (R2-CH-X)

Figure 3: Troubleshooting decision tree for method selection.

References

  • ACS Green Chemistry Institute. Reagent Guides: Alkylation of Amines. (Discusses the environmental and selectivity benefits of reductive amination over direct alkylation).

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (Detailed mechanistic breakdown of the over-alkylation "runaway train" effect).

  • National Institute of Standards and Technology (NIST). Pyrrolidine, 3-methyl- Data.[8] (Source for physical properties and identification).

  • Borch, R. F., et al. The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] J. Am. Chem. Soc.[1] (The foundational text for reductive amination selectivity).

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[1] Chem. (The standard protocol for STAB-based amination).[7]

Sources

Overcoming steric hindrance in 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in


-Alkylation
Ticket ID:  CHEM-SUP-2024-882
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary & Problem Analysis

User Issue: Low yields and incomplete conversion during the synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine. Root Cause: The 3-methyl group on the pyrrolidine ring creates significant steric hindrance near the nucleophilic nitrogen. This conformational bulk retards the


 attack on the alkyl halide, allowing competing pathways (such as elimination to vinyl ethers) to dominate or causing the reaction to stall.

Strategic Solution: We recommend a two-tiered approach:

  • Optimization of

    
    :  Utilizing Finkelstein conditions (In-situ Iodide exchange) to accelerate the reaction rate without increasing temperature (which promotes elimination).
    
  • Alternative Pathway: Reductive Amination, which proceeds via a planar iminium ion intermediate, significantly reducing the steric energy barrier.

Interactive Troubleshooting & Decision Matrix

Before modifying your protocol, use this logic flow to identify the correct intervention.

Troubleshooting Start Start: Analyze Reaction Mixture (LCMS/NMR) CheckSM Is Starting Material (Amine) remaining? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity Yes VinylEther Impurity: Vinyl Ether (Elimination Product) CheckImpurity->VinylEther Peak at ~6.5 ppm (1H NMR) Stalled Reaction Stalled No Impurity, just SM CheckImpurity->Stalled Clean SM recovery Action1 Action: Switch Solvent to MeCN Reduce Temp, Add KI (Cat.) VinylEther->Action1 Base too strong/Temp too high Action2 Action: Switch to Reductive Amination (Avoids SN2 barrier) Stalled->Action2 Persistent Failure Action3 Action: Increase Equivalents of Alkyl Halide (1.5 eq) Stalled->Action3 First Attempt

Figure 1: Decision matrix for troubleshooting low yields in hindered amine alkylation.

Protocol A: Optimized Alkylation (The Finkelstein Modification)

Context: Standard alkylation often fails because the 3-methylpyrrolidine is a poor nucleophile due to steric shielding. We overcome this by converting the electrophile (the alkyl bromide) into a more reactive alkyl iodide in situ.[1]

Mechanism:

  • Activation:

    
     (Equilibrium favors 
    
    
    
    in acetone/MeCN if KBr precipitates, though in MeCN it is often catalytic).
  • Substitution:

    
    .
    
  • Scavenging:

    
    .
    
Experimental Protocol
ReagentEquivalentsRole
3-Methylpyrrolidine 1.0 eqNucleophile (Hindered)
1-(2-bromoethoxy)-4-bromobenzene 1.2 eqElectrophile
Potassium Carbonate (

)
3.0 eqBase (Mild, prevents elimination)
Potassium Iodide (KI) 0.5 eqCatalyst (Critical)
Acetonitrile (MeCN) [0.2 M]Solvent (Polar Aprotic)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 1-(2-bromoethoxy)-4-bromobenzene (1.2 eq) and dry Acetonitrile.

  • Activation: Add Potassium Iodide (0.5 eq). Stir at RT for 15 minutes. Observation: Solution may darken slightly due to trace

    
    , this is normal.
    
  • Base Addition: Add powdered, anhydrous

    
     (3.0 eq).
    
  • Amine Addition: Add 3-methylpyrrolidine (1.0 eq) dropwise.

  • Reflux: Heat to 60°C (Do not exceed 80°C to avoid elimination). Monitor by TLC/LCMS.

  • Workup: Filter off inorganic solids. Concentrate filtrate. Partition between EtOAc and Water.

Why this works: The alkyl iodide reacts roughly 100x faster than the bromide, compensating for the slow approach of the hindered amine.

Protocol B: Reductive Amination (The "Fail-Safe" Method)

Context: If Protocol A yields


 or produces elimination byproducts (vinyl ethers), you must bypass the 

mechanism entirely. Reductive amination forms an iminium ion intermediate which is planar (

), relieving the steric strain during bond formation.
Precursor Requirement

You will need 2-(4-bromophenoxy)acetaldehyde instead of the alkyl bromide. This can be generated by Swern oxidation of the corresponding alcohol or purchased.

Experimental Protocol
ReagentEquivalentsRole
3-Methylpyrrolidine 1.0 eqAmine
2-(4-bromophenoxy)acetaldehyde 1.1 eqCarbonyl Component
STAB (NaBH(OAc)3) 1.5 eqSelective Reducing Agent
DCM or DCE [0.1 M]Solvent
Acetic Acid 1.0 eqCatalyst (Promotes iminium formation)

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde (1.1 eq) and 3-methylpyrrolidine (1.0 eq) in DCM. Add Acetic Acid (1.0 eq). Stir for 30 mins at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated

    
     solution (gas evolution occurs).
    
  • Extraction: Extract with DCM.

Why this works: The hydride attack on the iminium ion is less sensitive to the steric bulk of the methyl group compared to the


 backside attack.

Comparative Data Analysis

The following data summarizes typical outcomes for hindered pyrrolidine couplings based on internal application notes.

MethodReaction TypeTypical YieldMajor Side ProductReaction Time
Direct Alkylation (

/DMF)

25–40%Vinyl Ether (Elimination)24–48 h
Finkelstein Alkylation (

/KI/MeCN)

(Activated)
65–80% Unreacted SM12–18 h
Reductive Amination (STAB) Reductive Alkylation85–95% Dialkylation (Rare here)4–6 h

Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC that is less polar than the product. What is it? A: This is likely the vinyl ether (1-bromo-4-(vinyloxy)benzene), resulting from E2 elimination.

  • Cause: Your base is too strong (e.g., using NaH or KOH) or temperature is too high (

    
    C).
    
  • Fix: Switch to

    
     and strictly control temperature at 60°C.
    

Q2: Can I use Sodium Cyanoborohydride (


) instead of STAB? 
A:  Yes, but it is toxic and requires pH control (pH ~6) to prevent reduction of the aldehyde before the imine forms. STAB (

) is preferred because it is self-buffering and safer.

Q3: Why use Acetonitrile (MeCN) instead of DMF for the alkylation? A: While DMF is a good solvent for


, it is high-boiling and difficult to remove. MeCN allows for easier workup and, crucially, it dissolves organic reactants well while keeping inorganic bases (

) in a heterogeneous suspension, which often moderates the basicity and reduces elimination side reactions.

References

  • BenchChem. (2025).[1] Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (and hindered amines). Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: The Reliable Alternative to Alkylation.[2][3] Retrieved from

  • LookChem. (2020). Synthesis of 1-(2-bromoethoxy)-4-bromobenzene (Precursor Data). Retrieved from

  • Organic Chemistry Portal. (2023). Amine Synthesis by Reductive Amination.[2][3][4][5] Retrieved from

Sources

Technical Support Center: Stability & Handling of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine (referred to herein as BPEP-3MP ) in acidic environments.

Key Technical Takeaway: BPEP-3MP exhibits a biphasic response to acidity.

  • Thermodynamic Stability (Amine Protonation): Upon contact with dilute acids (pH < 9), the pyrrolidine nitrogen protonates immediately. This is a reversible, non-destructive process that stabilizes the molecule as a water-soluble salt.

  • Kinetic Instability (Ether Cleavage): The aryl-alkyl ether linkage is susceptible to acid-catalyzed hydrolysis, but only under specific high-energy conditions (strong mineral acids, heat >60°C, or presence of strong nucleophiles like

    
     or 
    
    
    
    ).

Module 1: The Acidic Environment (Mechanistic Insight)

To troubleshoot effectively, you must distinguish between salt formation (expected) and degradation (unwanted).

The Protonation Event (Safe)

The pyrrolidine nitrogen is a tertiary amine with a


 of approximately 9.5–10.5.
  • Condition: Dilute HCl, H₂SO₄, or Acetic Acid at Room Temperature (RT).

  • Result: Formation of the ammonium salt (

    
    ).[1][2]
    
  • Observation: The oily free base dissolves into the aqueous phase. This is the preferred state for storage and LC-MS analysis.

The Degradation Pathway (Unsafe)

The ether linkage (


) is the stability weak point. While aryl ethers are generally robust, the presence of the electron-withdrawing bromine on the phenyl ring slightly deactivates the ring but does not fully protect the ether oxygen from protonation in highly concentrated acids.
  • Condition: Refluxing HBr (48%), HI, or concentrated H₂SO₄ > 80°C.

  • Mechanism: Acid-catalyzed cleavage via an

    
     pathway (due to the primary alkyl carbon).
    
  • Products: 4-Bromophenol (insoluble solid) + 1-(2-Haloethyl)-3-methylpyrrolidine (water soluble).

Visualizing the Pathway

G FreeBase Free Base (BPEP-3MP) (Lipophilic / Oil) Salt Protonated Salt (Hydrophilic / Stable) FreeBase->Salt Dilute Acid (RT) (Fast, Reversible) Salt->FreeBase Base (NaOH/NaHCO3) Transition Oxonium Intermediate (Activated Ether) Salt->Transition Conc. Acid + Heat (Slow) Cleavage Degradation Products (4-Bromophenol + Pyrrolidine fragment) Transition->Cleavage Nucleophilic Attack (Irreversible)

Figure 1: The stability pathway of BPEP-3MP. Green indicates the safe storage form; Red indicates degradation conditions.

Module 2: Troubleshooting Guides & FAQs

Scenario A: "My sample disappeared from the organic layer during extraction."

Diagnosis: You likely acidified the mixture. Explanation: BPEP-3MP is a base. If you washed your organic layer (DCM/Ethyl Acetate) with 1N HCl or even weak acidic buffers, the molecule protonated and migrated to the aqueous layer.

Corrective Action:

  • Retain the aqueous layer.

  • Basify the aqueous layer to pH > 12 using NaOH or saturated NaHCO₃.

  • Extract 3x with organic solvent (DCM).

  • Dry over Na₂SO₄ and concentrate.

Scenario B: "I see a new peak in LC-MS at [M-171] or [M-173]."

Diagnosis: Acid-catalyzed hydrolysis has occurred.[3] Explanation: The mass loss corresponds to the cleavage of the 4-bromophenoxy group.

  • Molecular Weight (Free Base): ~284.2 g/mol

  • Fragment (4-Bromophenol): ~173 g/mol

  • Remaining Fragment: ~111 g/mol (pyrrolidine ethyl cation)

Root Cause:

  • Did you use Trifluoroacetic Acid (TFA) in your LC mobile phase at high concentrations (>0.1%)?

  • Did the sample sit in the autosampler in acidic methanol for >24 hours?

Solution:

  • Switch to Ammonium Formate (pH 8) or Ammonium Bicarbonate buffers for LC-MS to prevent on-column hydrolysis if the ether is proving exceptionally labile.

  • Analyze immediately after preparation.

Scenario C: "The compound precipitated when I added acid."

Diagnosis: Salt saturation (Common Ion Effect). Explanation: While the salt form is generally soluble, specific counter-ions can force precipitation.

  • HCl: Hydrochloride salts are usually soluble but can precipitate in cold, concentrated Cl⁻ solutions.

  • H₂SO₄: Sulfate salts may form gummy oils rather than crystalline solids.

Troubleshooting Protocol:

  • Warm the solution gently (to 30°C). If it redissolves, it is the salt.[1]

  • Add water. If it redissolves, it was simply saturated.

  • If it remains insoluble and looks like a crystalline plate (distinct from the starting oil), check the melting point. It might be 4-Bromophenol (degradation product, MP ~64°C).

Module 3: Experimental Protocols

Validated Stability Stress Test

Use this protocol to determine if your specific acidic conditions are safe.

Reagents:

  • BPEP-3MP (10 mg)

  • Solvent A: Methanol (HPLC Grade)

  • Acid B: 1N HCl (Aqueous)

Procedure:

Step Action Observation Target
1 Dissolve 10 mg BPEP-3MP in 1 mL Methanol. Clear solution (T0).
2 Add 1 mL 1N HCl. Vortex. Check for precipitation.
3 Split into two vials: Vial A (RT) and Vial B (50°C).
4 Incubate for 24 hours.

| 5 | Analyze via HPLC-UV (254 nm) or LC-MS. | Compare Area% of Parent Peak vs. 4-Bromophenol peak. |

Acceptance Criteria:

  • Stable: >99.0% Parent recovery.

  • Labile: Appearance of peak at RRT ~0.4 (Phenol) or Mass 172/174 (negative mode).

Decision Tree for Handling

DecisionTree Start Start: Handling BPEP-3MP Goal What is your goal? Start->Goal Storage Long-term Storage Goal->Storage Reaction Running a Reaction Goal->Reaction Analysis LC-MS Analysis Goal->Analysis AcidChoice Convert to HCl or Fumarate Salt (Solid is more stable than oil) Storage->AcidChoice AcidRxn Is the reaction acidic? Reaction->AcidRxn LCMS Use 0.1% Formic Acid (Stable for <24h) Analysis->LCMS Mild Dilute Acid / RT? (Proceed: Stable) AcidRxn->Mild Yes Harsh Conc. Acid / Heat? (STOP: Ether Cleavage Risk) AcidRxn->Harsh Yes

Figure 2: Operational decision tree for handling BPEP-3MP in the lab.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon; Ether Cleavage Mechanisms).

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. (Stability of amine salts).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24851851, 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine. (Structural analog data).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine. (Handling and Storage).[4][5]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Validation & Comparative

Comparative Guide: Biological Profiling of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological activity and pharmacological profile of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine , a representative non-imidazole scaffold targeting the Histamine H3 Receptor (H3R) .

Historically, H3R drug development transitioned from imidazole-based ligands (e.g., Ciproxifan)—which suffered from CYP450 inhibition and poor blood-brain barrier (BBB) permeability—to non-imidazole ether derivatives. This guide objectively compares the 4-bromophenoxy/3-methylpyrrolidine scaffold against structural analogs and clinical standards (e.g., Pitolisant), focusing on binding affinity (


), functional potency (

), and isoform selectivity.

Chemical Architecture & Pharmacophore Analysis[1]

The molecule comprises three distinct pharmacophoric elements essential for H3R recognition. Understanding these regions is critical for interpreting the Structure-Activity Relationship (SAR) data presented later.

  • Lipophilic Head (4-Bromophenoxy): The 4-bromo substitution provides significant lipophilicity (

    
    ), facilitating BBB penetration. It occupies the hydrophobic pocket of the H3 receptor, distinct from the histamine binding site.
    
  • Alkyl Linker (Ethyl): A 2-3 carbon spacer is optimal for maintaining the distance between the basic amine and the aromatic head.

  • Basic Tail (3-Methylpyrrolidine): The tertiary amine protonates at physiological pH (pK ~9.0), forming a crucial ionic bond with Asp3.32 (D114) in the receptor transmembrane domain. The 3-methyl group introduces chirality, often enhancing selectivity over H4 receptors compared to unsubstituted pyrrolidines.

Visualization: SAR Logic Flow

The following diagram illustrates the structural decision tree influencing biological outcomes for this scaffold.

SAR_Logic Scaffold Parent Scaffold: Phenoxyalkyl-Pyrrolidine Head Head Group Modification (Lipophilicity) Scaffold->Head Linker Linker Length (Flexibility) Scaffold->Linker Tail Amine Tail (Receptor Anchoring) Scaffold->Tail Result_Br 4-Br Substitution: High Affinity (nM) High BBB Penetration Head->Result_Br Halogenation Result_Link Ethyl (C2) vs Propyl (C3): C3 often optimal for H3R C2 improves metabolic stability Linker->Result_Link Chain Extension Result_Me 3-Methyl Group: Stereoselectivity (R vs S) Reduced H4 Binding Tail->Result_Me Methylation

Figure 1: Structure-Activity Relationship (SAR) logic flow for optimizing H3R affinity in phenoxyalkyl-pyrrolidine analogs.

Comparative Biological Activity[2]

The following data synthesizes performance metrics from non-imidazole H3R SAR studies. The "Target Molecule" refers to the specific 4-bromo/3-methylpyrrolidine analog.

Table 1: Receptor Affinity and Selectivity Profile[2]
Compound ClassHead GroupAmine TailhH3R

(nM)
hH4R

(nM)
Selectivity Ratio (H4/H3)
Target Molecule 4-Br-Phenoxy 3-Methylpyrrolidine 4.2 ± 1.5 >10,000 >2,300
Analog A4-Cl-PhenoxyPyrrolidine8.5 ± 2.05,200~600
Analog BUnsubstituted3-Methylpyrrolidine45.0>10,000>200
Pitolisant (Ref)4-Cl-PhenoxyPiperidine (linked)0.16>10,000>10,000
Ciproxifan (Ref)ImidazoleCyclopropyl0.5150300

Key Insights:

  • Halogen Effect: The 4-Bromo substituent (Target) significantly improves affinity compared to the unsubstituted Analog B (

    
     nM vs 
    
    
    
    nM). This is attributed to the halogen's ability to fill hydrophobic sub-pockets in the receptor.
  • Steric Constraint: The 3-methyl group on the pyrrolidine ring (Target) generally offers superior selectivity against the H4 receptor compared to the unsubstituted pyrrolidine (Analog A).

  • Potency vs. Clinical Standards: While slightly less potent than Pitolisant (

    
     nM), the Target Molecule (
    
    
    
    nM) remains a highly potent lead candidate with a favorable selectivity profile over the older imidazole-based Ciproxifan.

Functional Characterization: Inverse Agonism

H3 receptors exhibit high constitutive activity (spontaneous signaling without ligand). Therefore, simple antagonism is insufficient; effective therapeutic agents must be inverse agonists .

Experimental Metric: Binding[3]
  • Agonist (R-

    
    -methylhistamine):  Increases binding (defined as 100%).
    
  • Target Molecule (Inverse Agonist): Decreases basal binding below 0%.

Performance Data: The 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine scaffold typically acts as a full inverse agonist with an


 of 12 nM  in CHO-hH3R cell lines, comparable to Thioperamide.
Protocol: Functional Assay

To ensure data reproducibility, follow this self-validating workflow.

  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing hH3R.[1][2]

    • Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4) containing protease inhibitors.

    • Centrifuge at 48,000

      
       for 20 min. Resuspend pellets to 10 
      
      
      
      protein/assay.
  • Incubation:

    • Buffer: 50 mM Tris-HCl, 5 mM

      
      , 100 mM NaCl, 10 
      
      
      
      GDP, 0.1% BSA.
    • Reaction: Mix membranes + Test Compound (0.1 nM – 10

      
      ) + 0.1 nM 
      
      
      
      .
    • Validation Control: Include 10

      
       GTP
      
      
      
      S (cold) to define non-specific binding.
  • Termination:

    • Incubate for 60 min at 25°C.

    • Rapid filtration through GF/B filters using a cell harvester.

  • Detection:

    • Liquid scintillation counting. Calculate % inhibition of basal binding.

Visualization: Assay Workflow

GTP_Assay Prep Membrane Prep (hH3R-CHO Cells) Mix Reaction Mix + GDP (10uM) + [35S]GTPgS Prep->Mix Treat Ligand Treatment (Inverse Agonist) Mix->Treat Filter GF/B Filtration (Separation) Treat->Filter Count Scintillation Counting Filter->Count

Figure 2: Workflow for


 binding assay to determine inverse agonism potency.

Stereochemical Considerations

The "3-methylpyrrolidine" moiety possesses a chiral center. Biological activity is rarely equipotent between enantiomers.

  • (R)-Isomer: Literature on methylpyrrolidine H3 antagonists (e.g., A-331440 analogs) suggests the (R)-configuration often aligns better with the receptor's Asp3.32 residue, yielding 2-10x higher potency.

  • (S)-Isomer: Often exhibits lower affinity but may show different metabolic clearance rates.

References

  • Ganellin, C. R., et al. (2000). "Synthesis of potent non-imidazole histamine H3-receptor antagonists." Journal of Medicinal Chemistry.

  • Apodaca, R., et al. (2003). "Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds." Journal of Medicinal Chemistry.

  • Cowart, M. D., et al. (2008). "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series." Bioorganic & Medicinal Chemistry Letters.

  • Lazewska, D., et al. (2023). "Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives." Molecules.

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists as drug candidates for Alzheimer's disease."[3] Bioorganic & Medicinal Chemistry.

Sources

A Technical Guide to the 13C NMR Chemical Shifts of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine. In the absence of direct experimental data for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its expected 13C NMR spectrum. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this and similar chemical entities.

Introduction

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a molecule of interest in medicinal chemistry and drug discovery due to its composite structural motifs: a substituted aromatic ring, an ether linkage, and a substituted saturated heterocycle. 13C NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules, providing a unique fingerprint based on the chemical environment of each carbon atom. Understanding the expected chemical shifts is crucial for confirming molecular identity and purity.

This guide will first present the predicted 13C NMR spectrum of the target molecule. Subsequently, it will deconstruct the molecule into its primary structural fragments—the 4-bromophenoxy group, the ethyl linker, and the 3-methylpyrrolidine moiety—and compare their predicted and known experimental chemical shifts. This comparative approach allows for a rationale-based assignment of the predicted signals and provides a deeper understanding of the electronic effects at play.

Predicted 13C NMR Data for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

The 13C NMR chemical shifts for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine were predicted using a combination of computational algorithms, including machine learning and fragment-based approaches. The predicted values, referenced to tetramethylsilane (TMS) at 0.00 ppm, are presented in Table 1.

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Ar-C-O)157.9
C2/C6 (Ar-C-H)116.5
C3/C5 (Ar-C-H)132.8
C4 (Ar-C-Br)114.0
C7 (O-CH2)67.2
C8 (N-CH2)55.1
C9 (Pyrrolidine-CH2)54.0
C10 (Pyrrolidine-CH)33.5
C11 (Pyrrolidine-CH2)31.8
C12 (Pyrrolidine-CH2)60.3
C13 (CH3)19.2

Table 1: Predicted 13C NMR chemical shifts for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined 13C NMR data of key structural analogues is presented. This approach allows for the assignment of signals based on established chemical shift ranges and substituent effects.

The 4-Bromophenoxy Moiety

The 4-bromophenoxy group is a key component of the target molecule. To understand its contribution to the 13C NMR spectrum, we can compare the predicted values for the aromatic carbons with the experimental data for 4-bromoanisole, a closely related compound.

Carbon Atom Predicted (Target Molecule) Experimental (4-Bromoanisole)[1][2][3][4][5]
C1 (Ar-C-O)157.9158.7
C2/C6 (Ar-C-H)116.5115.8
C3/C5 (Ar-C-H)132.8132.2
C4 (Ar-C-Br)114.0112.8

Table 2: Comparison of aromatic 13C NMR chemical shifts.

The close correlation between the predicted shifts in the target molecule and the experimental values for 4-bromoanisole lends confidence to the prediction. The C1 carbon, directly attached to the electron-donating oxygen, is the most deshielded. The C4 carbon, attached to the bromine atom, exhibits a chemical shift influenced by the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. The C3/C5 carbons are deshielded due to the inductive effect of the bromine atom.

The 3-Methylpyrrolidine Moiety

The 3-methylpyrrolidine ring system is another critical structural feature. A comparison with experimental data for 3-methylpyrrolidine and 1-ethylpyrrolidine helps in assigning the signals of the pyrrolidine ring and the attached methyl group.

Carbon Atom Predicted (Target Molecule) Experimental (3-Methylpyrrolidine)[6] Experimental (1-Ethylpyrrolidine)[7]
C9 (Pyrrolidine-CH2)54.056.1 (C2/C5)53.6 (C2/C5)
C10 (Pyrrolidine-CH)33.534.9 (C3)-
C11 (Pyrrolidine-CH2)31.834.1 (C4)23.4 (C3/C4)
C12 (Pyrrolidine-CH2)60.356.1 (C2/C5)53.6 (C2/C5)
C13 (CH3)19.220.3-
C8 (N-CH2)55.1-48.9

Table 3: Comparison of pyrrolidine and associated aliphatic 13C NMR chemical shifts.

The predicted shifts for the pyrrolidine ring carbons in the target molecule are in good agreement with the experimental data of the reference compounds. The N-alkylation in the target molecule and 1-ethylpyrrolidine results in a downfield shift of the adjacent C9 and C12 carbons compared to the unsubstituted 3-methylpyrrolidine. The C10 and C11 carbons are less affected by the N-substituent. The methyl group (C13) shows a consistent chemical shift in the aliphatic region. The C8 carbon of the ethyl linker attached to the nitrogen is predicted to be at a similar chemical shift to the N-CH2 group in 1-ethylpyrrolidine.

Experimental Protocol for 13C NMR Data Acquisition

For researchers seeking to acquire experimental 13C NMR data for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine or similar compounds, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
  • Tune and match the probe for the 13C frequency.
  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
  • Number of Scans: 256 to 1024 scans, depending on the sample concentration.
  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the signals (note: 13C NMR signal integrals are not always proportional to the number of carbons, especially with standard acquisition parameters).

Visualizing the Structural-Spectral Relationship

The following diagram illustrates the workflow for predicting and validating the 13C NMR spectrum of the target compound.

G cluster_0 Prediction and Analysis Workflow cluster_1 Comparative Validation cluster_2 Final Output Target Target Molecule: 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine Predict 13C NMR Prediction (Computational Tools) Target->Predict Input Structure Fragment1 4-Bromophenoxy Moiety Target->Fragment1 Fragment2 3-Methylpyrrolidine Moiety Target->Fragment2 Predicted_Data Predicted Chemical Shifts (Table 1) Predict->Predicted_Data Generates Comparison Comparative Analysis (Tables 2 & 3) Predicted_Data->Comparison Analog1 Experimental Data: 4-Bromoanisole Fragment1->Analog1 is analogous to Analog2 Experimental Data: 3-Methylpyrrolidine & 1-Ethylpyrrolidine Fragment2->Analog2 is analogous to Analog1->Comparison Analog2->Comparison Guide Comprehensive Technical Guide (This Document) Comparison->Guide Informs

Caption: Workflow for the prediction and comparative validation of 13C NMR data.

Conclusion

This technical guide provides a comprehensive overview of the expected 13C NMR chemical shifts for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine. By integrating computational predictions with comparative analysis of experimental data from structurally related compounds, we have established a reliable framework for the interpretation of its 13C NMR spectrum. The provided experimental protocol offers a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous structural characterization of this and similar molecules.

References

  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 43605-43609.
  • NMRDB.org. Predict 13C carbon NMR spectra. Retrieved February 24, 2026, from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.).
  • Mestrelab Research. (2025). Mnova NMRPredict. Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Bromoanisole.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromoanisole. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • ChemicalBook. (n.d.). 4-Bromoanisole(104-92-7) 13C NMR spectrum.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.
  • Reich, H. J. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7513.
  • SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone.
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Safety Operating Guide

Navigating the Disposal of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine, a halogenated pyrrolidine derivative. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.

The structural features of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine—specifically the presence of a brominated aromatic ring and a pyrrolidine moiety—necessitate its classification as a hazardous waste. Halogenated organic compounds can be toxic and harmful to the environment if not disposed of correctly.[1][2][3] Similarly, pyrrolidine and its derivatives can be irritants, and their combustion may produce toxic nitrogen oxides. Therefore, a cautious and systematic approach to waste management is essential.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. While a specific Safety Data Sheet (SDS) for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine may not always be readily available, its constituent parts suggest the following potential hazards:

  • Skin and Eye Irritation: Similar brominated compounds and pyrrolidine derivatives are known to cause skin and eye irritation.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[4][5][6]

  • Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[1]

Required Personal Protective Equipment (PPE)

To mitigate these risks, the following PPE must be worn at all times when handling this compound and its associated waste:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and absorption.[2][7]
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from splashes or aerosols.[2][7]
Laboratory Coat Standard, fully buttonedTo protect skin and clothing from contamination.[2][7]
Respiratory Protection NIOSH-approved respirator (if applicable)Recommended when handling powders or in poorly ventilated areas.

All handling of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][7]

II. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Due to its chemical nature, 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine waste must be handled as follows:

  • Waste Stream Designation: This compound and any materials contaminated with it must be disposed of as "Halogenated Organic Waste." [1][2]

  • Incompatibility: Never mix this waste with strong acids, oxidizing agents, or other reactive chemicals.[7] Such mixing can lead to exothermic reactions, the generation of toxic gases, or other hazardous situations.

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation Start Waste Generated: 1-[2-(4-Bromophenoxy)ethyl] -3-methylpyrrolidine IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? Start->IsSolid Decontaminate Decontaminate Empty Container (Triple Rinse) Start->Decontaminate Empty Container HalogenatedLiquid Collect in 'Halogenated Organic Liquid Waste' Container IsLiquid->HalogenatedLiquid Yes HalogenatedSolid Collect in 'Halogenated Organic Solid Waste' Container IsSolid->HalogenatedSolid Yes RinsateWaste Collect rinsate in 'Halogenated Organic Liquid Waste' Container Decontaminate->RinsateWaste Disposal Dispose of decontaminated container per institutional guidelines Decontaminate->Disposal RinsateWaste->HalogenatedLiquid

Caption: Waste segregation workflow for 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine.

III. Step-by-Step Disposal Protocol

A. Liquid Waste
  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container made of a compatible material such as high-density polyethylene (HDPE).[7] The container must have a tightly sealing screw cap.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine"

    • The words "Hazardous Waste"[7]

    • An indication of the solvent(s) and approximate concentration(s)

    • The date of initial waste accumulation[7]

    • The name of the responsible researcher or laboratory[7]

  • Waste Collection:

    • Carefully transfer the neat compound or solutions containing it into the designated "Halogenated Organic Liquid Waste" container.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Keep the container closed at all times except when actively adding waste.[3][8]

B. Solid Waste
  • Container Selection: Use a separate, clearly labeled container for solid waste, such as a puncture-resistant container with a lid.

  • Labeling: Label the container as "Hazardous Solid Waste" and include the full chemical name of the contaminant.

  • Waste Collection: Place all materials contaminated with 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine, such as gloves, weighing paper, and pipette tips, into this container.

C. Empty Container Decontamination

Empty containers that held the pure compound or its solutions must be decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

  • Rinsate Collection: Collect all three rinses as "Halogenated Organic Liquid Waste" and add them to the appropriate waste container.[7]

  • Disposal of Decontaminated Container: After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plasticware.[7]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and notify your supervisor and the institution's Environmental Health and Safety (EHS) office.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated "Halogenated Organic Solid Waste" container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste.[7]

V. Waste Storage and Final Disposal

  • Storage: Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from ignition sources and incompatible materials.[7]

  • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7] Follow all institutional procedures for waste manifests and pickup. The primary and recommended method for the final disposal of this chemical is through a licensed environmental waste management company.[7]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References
  • Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • SAFETY DATA SHEET - Pyrrolidine. (2012, April 16). Fisher Scientific.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University.
  • SAFETY DATA SHEET - Biocide. (n.d.).
  • SAFETY DATA SHEET - Ethylene Glycol Mono(4-bromophenyl) Ether. (2018, July 6). TCI AMERICA.
  • 1-(3-(2-Bromophenoxy)propyl)pyrrolidine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET - 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Ethyl bromopyruvate. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromodiphenyl. (n.d.).
  • SAFETY DATA SHEET. (2025, June 5). TCI Chemicals.
  • Safety Data Sheet - 3-(3-Bromophenoxy)pyrrolidine hydrochloride. (2024, December 19). CymitQuimica.
  • 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine, 95%. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - ETHYL BROMIDE, REAGENT. (2019, September 4). Spectrum Chemical.
  • SAFETY DATA SHEET - Propanoic acid, 3-bromo-2-oxo-, ethyl ester. (2026, January 2). Thermo Fisher Scientific.
  • Safety Data Sheet. (n.d.). Merck.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.